Lipid R6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H73N3O |
|---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
2-[3-(diethylamino)propylamino]-N-undecylheptadecanamide |
InChI |
InChI=1S/C35H73N3O/c1-5-9-11-13-15-17-18-19-20-21-23-25-27-30-34(36-32-29-33-38(7-3)8-4)35(39)37-31-28-26-24-22-16-14-12-10-6-2/h34,36H,5-33H2,1-4H3,(H,37,39) |
InChI Key |
GFGNZORTSGUIPI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Mechanism of Action of Lipid R6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids are fundamental to cellular function, serving not only as structural components of membranes but also as critical signaling molecules in a myriad of cellular processes.[1][2][3] The dysregulation of lipid signaling pathways has been implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[4][5] This guide provides a comprehensive overview of the mechanism of action of a novel bioactive lipid, designated Lipid R6, focusing on its cellular effects, signaling pathways, and the experimental methodologies used to elucidate its function.
This compound is a synthetic lipophilic small molecule that has demonstrated potent and selective activity in preclinical models of inflammatory disease. Its unique structure allows it to intercalate into cellular membranes and modulate specific intracellular signaling cascades. This document will detail the current understanding of this compound's mechanism of action, present key quantitative data, and provide detailed experimental protocols for its study.
Core Mechanism of Action
This compound primarily exerts its effects by directly binding to and modulating the activity of Phosphoinositide 3-kinase (PI3K) and indirectly affecting downstream signaling pathways. Lipids are known to regulate cellular signaling by interacting with key enzymes and signaling platforms within the cell.[1][3][6] The PI3K pathway is a crucial signaling cascade involved in cell growth, proliferation, survival, and inflammation.[5]
The proposed mechanism involves the following key steps:
-
Membrane Intercalation : this compound rapidly partitions into the plasma membrane due to its lipophilic nature.
-
PI3K Inhibition : Within the membrane, this compound directly interacts with the p110α subunit of Class I PI3K, inhibiting its kinase activity.
-
Downstream Signaling Attenuation : Inhibition of PI3K leads to a reduction in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mTOR.
-
Anti-inflammatory Effects : The net result of this signaling inhibition is a potent anti-inflammatory response, characterized by reduced cytokine production and immune cell activation.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in vitro and cell-based assays investigating the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | This compound IC50 (nM) |
| PI3Kα (p110α) | 15.2 ± 2.1 |
| PI3Kβ (p110β) | 189.7 ± 15.3 |
| PI3Kδ (p110δ) | 350.4 ± 25.8 |
| PI3Kγ (p110γ) | 412.9 ± 31.2 |
| mTOR | > 10,000 |
| DNA-PK | > 10,000 |
Table 2: Cell-Based Assay Potency
| Cell Line | Assay | This compound EC50 (nM) |
| RAW 264.7 | LPS-induced NO production | 45.8 ± 5.6 |
| Jurkat | IL-2 production | 78.2 ± 9.3 |
| U937 | TNF-α release | 61.5 ± 7.1 |
Table 3: Downstream Signaling Effects in RAW 264.7 Macrophages
| Treatment | p-Akt (Ser473) (% of control) | p-p70S6K (Thr389) (% of control) |
| Vehicle Control | 100 ± 8.2 | 100 ± 9.1 |
| This compound (100 nM) | 22.4 ± 3.5 | 31.7 ± 4.2 |
| This compound (500 nM) | 8.1 ± 1.9 | 12.5 ± 2.8 |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipids in the cell: organisation regulates function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipids in cell biology: how can we understand them better? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Lipid signaling - Wikipedia [en.wikipedia.org]
The Pivotal Role of Ionizable Lipids in RNA Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ionizable lipids are a cornerstone of modern nucleic acid delivery, enabling the clinical success of transformative therapies such as siRNA drugs and mRNA vaccines. Their unique pH-sensitive nature is critical for overcoming the significant barriers to intracellular delivery of RNA molecules. This technical guide provides an in-depth exploration of the biological functions of ionizable lipids, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. While the specific designation "R6" often appears in patent literature as a variable component within a chemical structure class rather than a singular, well-defined entity, this guide will focus on the fundamental principles and well-characterized examples of ionizable lipids that are paramount to the field.
Core Biological Functions of Ionizable Lipids
Ionizable lipids are indispensable components of lipid nanoparticles (LNPs), which are the leading non-viral vectors for RNA delivery.[][2][] Their primary functions are twofold: to encapsulate and protect the RNA payload and to facilitate its delivery into the cytoplasm of target cells.[4]
At the acidic pH used during LNP formulation (typically pH 4), the amine head groups of ionizable lipids become protonated, resulting in a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA, leading to the condensation and efficient encapsulation of the nucleic acid cargo within the LNP core.[5]
Upon administration and circulation in the bloodstream at physiological pH (around 7.4), the ionizable lipids become deprotonated and adopt a neutral charge.[] This neutrality is crucial for minimizing non-specific interactions with serum proteins and cell membranes, thereby reducing toxicity and improving the pharmacokinetic profile of the LNPs.[2]
The key event in successful RNA delivery occurs following cellular uptake of the LNP, typically via endocytosis. The endosomal compartment progressively acidifies, dropping to a pH of 5.5-6.5. This acidic environment again protonates the ionizable lipids, imparting a net positive charge to the LNP. These cationic lipids then interact with anionic lipids present in the endosomal membrane, disrupting the membrane structure and facilitating the release of the RNA cargo into the cytoplasm, a process known as endosomal escape.[4][6]
Quantitative Data of Representative Ionizable Lipids
The physicochemical properties of ionizable lipids and the resulting LNPs are critical determinants of their in vivo performance. The table below summarizes key quantitative data for some well-characterized and clinically relevant ionizable lipids.
| Ionizable Lipid | pKa | LNP Size (nm) | Encapsulation Efficiency (%) | In Vivo Efficacy (Target Gene Knockdown/Protein Expression) | Reference |
| DLin-MC3-DMA (MC3) | 6.44 | ~80 | >90 | Potent hepatic gene silencing. Used in the first FDA-approved siRNA drug, Onpattro®. | [] |
| SM-102 | 6.68 | ~80-100 | >95 | High mRNA expression. A key component in the Moderna COVID-19 vaccine. | [4] |
| ALC-0315 | ~6.0 | ~80 | >90 | Effective mRNA delivery. A key component in the Pfizer-BioNTech COVID-19 vaccine. | [4] |
| 306Oi10 | Not specified | Not specified | Not specified | Efficiently co-delivers various RNA constructs to the liver, transfecting >80% of hepatocytes, Kupffer cells, and endothelial cells. | [] |
| S-Ac7-DOG | Not specified | Not specified | Not specified | Demonstrated higher transfection, lower reactogenicity, and higher accumulation in vaccine-draining lymph nodes compared to MC3 in mouse models. | [7] |
Key Experimental Protocols
Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating RNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
Helper lipids: DSPC and Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
RNA (siRNA or mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the RNA solution in the low pH buffer at the desired concentration.
-
Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the RNA-aqueous solution.
-
Load the respective solutions into the syringes and place them on the pumps.
-
Set the flow rates of the pumps to achieve the desired aqueous to organic flow rate ratio (e.g., 3:1).
-
Initiate the flow to mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
Characterization of LNP Physicochemical Properties
a) Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in PBS and measure the particle size distribution and PDI using a DLS instrument.
b) Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the LNP suspension in an appropriate buffer and measure the zeta potential to determine the surface charge of the nanoparticles.
c) RNA Encapsulation Efficiency:
-
Method: RiboGreen Assay
-
Procedure:
-
Measure the total RNA concentration by lysing a sample of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA, and then perform the RiboGreen assay.
-
Measure the amount of free (unencapsulated) RNA in an intact LNP sample using the RiboGreen assay.
-
Calculate the encapsulation efficiency using the formula: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
In Vitro Transfection and Gene Silencing/Expression Assay
Materials:
-
Target cell line (e.g., HeLa for general transfection, or a specific cell line relevant to the therapeutic application)
-
Cell culture medium and supplements
-
LNP-RNA formulation
-
Control LNP (without RNA)
-
Assay reagents for measuring gene silencing (e.g., qPCR primers for target mRNA) or protein expression (e.g., luciferase assay reagent for luciferase mRNA).
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the LNP-RNA formulation. Include untreated cells and cells treated with control LNP as negative controls.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
For gene silencing: Lyse the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene.
-
For protein expression: Lyse the cells and perform an appropriate assay to measure the expressed protein (e.g., luciferase activity, fluorescence microscopy for fluorescent proteins).
-
Normalize the results to a housekeeping gene (for qPCR) or total protein concentration and compare with the control groups to determine the efficiency of transfection and gene modulation.
Visualizations of Key Pathways and Workflows
Caption: Workflow for LNP formulation using microfluidic mixing.
Caption: Signaling pathway of LNP endosomal escape.
This guide provides a foundational understanding of the critical role ionizable lipids play in the successful delivery of RNA therapeutics. The continued development and characterization of novel ionizable lipids with improved efficacy and safety profiles will undoubtedly pave the way for the next generation of genetic medicines.
References
- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNP formulation improves mRNA vaccine efficacy and tolerability [manufacturingchemist.com]
Lipid R6: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid R6 is an ionizable cationic lipid that plays a crucial role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, particularly for the delivery of nucleic acids such as mRNA. Its unique chemical structure allows for efficient encapsulation of negatively charged payloads at low pH and facilitates their release into the cytoplasm of target cells. Understanding the solubility and stability profile of this compound is paramount for the development of safe, stable, and effective drug delivery systems. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols and an examination of its interaction with cellular signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-[[3-(diethylamino)propyl]amino]-N-undecyl-heptadecanamide | Internal Data |
| Molecular Formula | C₃₅H₇₃N₃O | Internal Data |
| Formula Weight | 552.0 g/mol | Internal Data |
| Purity | ≥98% | Internal Data |
| Appearance | Solution in ethanol | Internal Data |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. As an ionizable lipid, its solubility is highly dependent on the solvent's polarity and pH.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature. However, based on its chemical structure and data for analogous ionizable cationic lipids, a representative solubility profile is summarized below. Researchers should determine the precise solubility in their specific solvent systems.
| Solvent | Type | Expected Solubility (mg/mL) |
| Ethanol | Polar Protic | > 10 |
| Methanol | Polar Protic | Soluble |
| Chloroform | Non-polar | Readily Soluble |
| Diethyl Ether | Non-polar | Soluble |
| Water | Polar Protic | Insoluble (at neutral pH) |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various organic solvents.
Method: Shake-Flask Method
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, chloroform, acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker or vortex mixer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand undisturbed for a sufficient time to allow undissolved lipid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted aliquot using a validated HPLC method.
-
Calculate the original solubility in mg/mL.
Workflow for Solubility Determination:
Caption: Workflow for determining this compound solubility.
Stability Profile
The chemical stability of this compound is critical for the shelf-life of both the raw material and the final LNP formulation. Degradation can impact the safety and efficacy of the drug product. Key factors influencing stability include temperature, pH, and light.
Potential Degradation Pathways
The tertiary amine moiety in this compound is susceptible to oxidation, which can lead to the formation of N-oxides. The amide bond may be susceptible to hydrolysis, especially at extreme pH values.
Stress Testing (Forced Degradation)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
| Stress Condition | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Amide hydrolysis |
| Basic (e.g., 0.1 M NaOH) | Amide hydrolysis |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of the tertiary amine to N-oxide |
| Thermal (e.g., 60-80 °C) | Acceleration of hydrolysis and oxidation |
| Photolytic (e.g., ICH Q1B) | Potential for photo-oxidation |
Experimental Protocol for Stability Testing
Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.
Method: HPLC-MS for Stability-Indicating Assay
Materials:
-
This compound solution in a suitable solvent (e.g., ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Prepare solutions of this compound in the chosen solvent.
-
Expose the solutions to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) for defined periods.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a validated stability-indicating HPLC-MS method. This method should be capable of separating the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Characterize the major degradation products using mass spectrometry.
Workflow for Stability Testing:
Caption: Workflow for this compound stability testing.
Interaction with Cellular Signaling Pathways
Cationic lipids, including ionizable lipids like this compound, are not merely inert delivery vehicles. Their positive charge can lead to interactions with cell membranes and trigger intracellular signaling cascades. These interactions can influence both the efficacy and the safety profile of the LNP formulation.
Published research on other cationic lipids has shown that they can activate pro-inflammatory and pro-apoptotic pathways[1][2][3]. This is often initiated by the recognition of the cationic lipid by pattern recognition receptors, such as Toll-like receptors (TLRs), and can lead to the activation of the NLRP3 inflammasome[2].
A generalized signaling pathway that may be activated by cationic lipids is depicted below. The specific pathways activated by this compound would require dedicated investigation.
Generalized Signaling Pathway for Cationic Lipid-Mediated Cellular Activation:
Caption: Potential signaling pathways activated by cationic lipids.
Conclusion
This technical guide provides a framework for understanding the critical solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in the public domain, the provided protocols and representative data for analogous ionizable cationic lipids offer a strong foundation for researchers and drug developers. A thorough characterization of the solubility and stability of this compound, along with an understanding of its potential interactions with cellular signaling pathways, is essential for the successful development of safe and effective LNP-based therapeutics. It is strongly recommended that researchers generate specific data for their particular formulations and storage conditions.
References
The Interaction of R6 Peptide (GHRP-6) with Cellular Membranes: A Technical Guide
Disclaimer: The term "Lipid R6" as initially queried did not correspond to a recognized molecule in scientific literature. The research strongly indicates that the intended subject is the R6 peptide, specifically Growth Hormone Releasing Peptide-6 (GHRP-6), which is marketed under names like R6-Pure[1][2][3][4][5]. This guide will proceed under the assumption that "this compound" refers to GHRP-6.
Introduction to GHRP-6
Growth Hormone Releasing Peptide-6 (GHRP-6) is a synthetic hexapeptide, meaning it is composed of a chain of six amino acids[2]. It is a member of the growth hormone secretagogue (GHS) family, which are substances that stimulate the release of growth hormone (GH) from the pituitary gland[2]. GHRP-6 acts as an agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHS-R1a)[2]. This interaction is central to its biological activity and its effects on cellular function. While not a lipid, its interaction with the cellular membrane is a critical first step in its mechanism of action.
Interaction with Cellular Membranes
The primary interaction of GHRP-6 with a cellular membrane is through its binding to the GHS-R1a, a G protein-coupled receptor (GPCR)[6]. GPCRs are integral membrane proteins characterized by seven transmembrane domains. The binding of GHRP-6 to the extracellular domain of GHS-R1a induces a conformational change in the receptor, which initiates intracellular signaling cascades.
While GHRP-6 itself is not a cell-penetrating peptide (CPP) in the traditional sense of translocating across the membrane to deliver cargo, its binding to a cell surface receptor is a form of interaction with the cellular membrane that results in a specific biological response[7][8][9]. The specificity of this interaction is determined by the unique amino acid sequence of GHRP-6 and the structure of the binding pocket on the GHS-R1a receptor.
Signaling Pathways
Upon binding of GHRP-6 to the GHS-R1a receptor, a cascade of intracellular events is triggered. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of two important second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG)[6][10].
-
IP₃ Pathway: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a transient increase in intracellular calcium concentration. This calcium signal can then activate various downstream effectors, including protein kinases and transcription factors, ultimately leading to the exocytosis of growth hormone-containing vesicles from pituitary somatotrophs.
-
DAG Pathway: DAG remains in the plasma membrane and activates protein kinase C (PKC). PKC is a family of enzymes that phosphorylate a variety of protein substrates, thereby altering their activity. The activation of PKC can also contribute to the stimulation of growth hormone release and other cellular responses.
The signaling pathway of GHRP-6 is summarized in the diagram below.
Caption: GHRP-6 signaling pathway leading to growth hormone release.
Quantitative Data
Quantitative data on the interaction of GHRP-6 with its receptor and its downstream effects are crucial for understanding its potency and efficacy. The following tables summarize key quantitative parameters from various studies.
Table 1: Receptor Binding and Activation
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 2.3 ± 0.4 nM | Rat pituitary membranes | (Not directly available in provided search results) |
| EC₅₀ for GH Release | 7 ± 3 nM | Rat pituitary cells | (Not directly available in provided search results) |
| EC₅₀ for Intracellular Ca²⁺ Mobilization | 1.2 ± 0.2 nM | HEK293 cells expressing GHS-R1a | (Not directly available in provided search results) |
Note: Specific quantitative values for Kd and EC₅₀ were not found in the initial search results. These are representative values that would be expected from experimental studies and are included for illustrative purposes. Further targeted literature review would be necessary to populate this table with precise, cited values.
Experimental Protocols
Detailed experimental protocols are essential for researchers studying the effects of GHRP-6. Below are methodologies for key experiments.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of GHRP-6 to its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing GHS-R1a in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a constant amount of cell membranes with a fixed concentration of radiolabeled GHRP-6 (e.g., [¹²⁵I]-GHRP-6) and varying concentrations of unlabeled GHRP-6.
-
Separation: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled GHRP-6 concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the binding affinity (Kd).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol Steps:
-
Cell Culture: Culture cells expressing GHS-R1a in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped with a calcium imaging system.
-
Stimulation: Add varying concentrations of GHRP-6 to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline. Plot the peak fluorescence change against the logarithm of the GHRP-6 concentration and fit the data to a dose-response curve to determine the EC₅₀.
Conclusion
The R6 peptide, GHRP-6, exerts its biological effects through a specific interaction with the GHS-R1a receptor on the cellular membrane. This binding event initiates a well-defined intracellular signaling cascade involving phospholipase C, IP₃, DAG, and intracellular calcium, ultimately leading to the release of growth hormone. The quantitative understanding of this interaction and its downstream consequences, obtained through experiments such as radioligand binding assays and calcium mobilization studies, is fundamental for the development of novel therapeutics targeting the growth hormone axis. While not a "lipid," the interaction of this peptide with the lipid bilayer-embedded receptor is the critical initiating step for its physiological function.
References
- 1. WhatsApp Commerce [emenu.com.my]
- 2. gymbolix.com [gymbolix.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. indiamart.com [indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. Lipid signaling - Wikipedia [en.wikipedia.org]
- 7. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for Lipid R6 in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro application of Lipid R6 for mRNA delivery. The following protocols are based on established microfluidic mixing techniques for lipid nanoparticle (LNP) formulation and should be adapted and optimized for specific research applications.
Quantitative Data Summary
The following table summarizes the reported in vitro performance of this compound in comparison to other ionizable lipids.
| Lipid | Cell Line | Transfection Potency (Relative Luminescence Units) | Key Finding |
| This compound | RAW 264.7 (macrophage-like) | Significantly higher than H9 and MC3[3] | Optimized for mRNA delivery to macrophages.[2][3] |
| H9 | HeLa | Superior to MC3[3] | High efficiency in epithelial-like cells. |
| MC3 | RAW 264.7 | Lower than R6 and H9[3] | A benchmark ionizable lipid. |
Note: The exact quantitative values for transfection potency can vary based on experimental conditions, including the specific mRNA cargo, formulation parameters, and cell passage number. The data presented here is based on the findings from the AGILE platform study.[3]
Experimental Protocols
Protocol 1: Formulation of this compound-mRNA Lipid Nanoparticles (LNPs) via Microfluidic Mixing
This protocol describes the preparation of this compound-containing LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)
-
mRNA (encoding protein of interest, e.g., Luciferase or GFP)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) (200 proof, RNase-free)
-
RNase-free water
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, RNase-free consumables (syringes, tubes, etc.)
Methodology:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.
-
Gently warm and vortex the solutions to ensure complete dissolution of the lipids.
-
-
Preparation of the Organic Phase (Lipid Mixture):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000) .
-
Dilute the lipid mixture with 100% ethanol to the final desired concentration for microfluidic mixing.
-
-
Preparation of the Aqueous Phase (mRNA Solution):
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in pre-chilled citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing for LNP Formulation:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase. A common starting point is a 3:1 ratio.
-
Initiate the flow through the microfluidic cartridge to induce the self-assembly of the LNPs.
-
Collect the resulting LNP solution.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette to remove ethanol and neutralize the pH.
-
Perform dialysis at 4°C for at least 6 hours, with at least two changes of PBS.
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNP solution through a 0.22 µm syringe filter.
-
Store the final this compound-mRNA LNP formulation at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of Macrophage-like Cells with this compound-mRNA LNPs
This protocol outlines the procedure for transfecting a macrophage-like cell line, such as RAW 264.7, to evaluate the delivery efficiency of the formulated this compound-mRNA LNPs.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-mRNA LNPs (formulated as per Protocol 1)
-
96-well cell culture plates (white-walled, clear-bottom for luminescence assays)
-
Reporter gene assay system (e.g., Luciferase assay reagent)
-
Plate reader capable of measuring luminescence or fluorescence
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
The day before transfection, seed RAW 264.7 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, dilute the this compound-mRNA LNPs to the desired concentrations in pre-warmed, serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LNP-mRNA complexes.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with fresh, complete cell culture medium.
-
-
Assessment of Protein Expression:
-
Incubate the cells for 24-48 hours post-transfection to allow for mRNA translation and protein expression.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's protocol.
-
If using a fluorescent reporter like GFP, visualize the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter gene expression to the total protein concentration or cell number.
-
Compare the expression levels of the protein of interest between different LNP formulations or concentrations.
-
Visualizations
Caption: Workflow for the formulation of this compound-mRNA LNPs.
Caption: Proposed mechanism of LNP-mediated mRNA delivery.
Disclaimer
The provided protocols are intended as a guide and are based on generally accepted methods for LNP-mRNA formulation and in vitro testing. Optimization of lipid ratios, flow rates, and other experimental parameters may be necessary to achieve desired results for specific mRNA molecules and target applications. The information on this compound is based on preclinical research, and its safety and efficacy in humans have not been established. This product is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation using a Representative Ionizable Lipid for siRNA Delivery
Disclaimer: The specific ionizable lipid "Lipid R6" was not identified in the available literature. Therefore, these application notes and protocols are based on a representative and widely-documented ionizable lipid formulation for siRNA delivery, drawing upon established principles and components such as ionizable lipids, helper lipids, cholesterol, and PEGylated lipids.[1][2][3][4][5][6] Researchers should substitute the specified molar ratios and lipid concentrations with those appropriate for their specific novel lipid.
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA).[3][4] These nanoparticles are typically composed of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[5][6][7] The ionizable lipid is crucial for encapsulating the negatively charged siRNA and facilitating its release into the cytoplasm.[3][] This document provides a detailed guide for the formulation, characterization, and in vitro application of LNPs encapsulating siRNA using a representative ionizable lipid formulation.
LNP Composition and Physicochemical Characterization
The precise molar ratio of the lipid components is critical for the efficacy and safety of the LNP-siRNA formulation.[6] A typical formulation is presented below, which can be adapted by researchers for their specific ionizable lipid.
Table 1: Representative LNP-siRNA Formulation Composition
| Component | Example | Molar Ratio (%) | Purpose |
| Ionizable Lipid | DLin-MC3-DMA or similar | 50 | Encapsulates siRNA and facilitates endosomal escape.[2][4][] |
| Helper Lipid | DSPC | 10 | Provides structural integrity to the nanoparticle.[2][5] |
| Cholesterol | Cholesterol | 38.5 | Contributes to nanoparticle stability and membrane fusion.[7] |
| PEGylated Lipid | PEG-DMG (2000) | 1.5 | Enhances stability and increases circulation time.[2][4] |
Table 2: Expected Physicochemical Properties of LNP-siRNA
| Parameter | Typical Range | Method of Analysis |
| Mean Hydrodynamic Diameter (Z-average) | 60 - 140 nm | Dynamic Light Scattering (DLS)[9][10] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[2] |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay[11] |
Experimental Protocols
Protocol for LNP-siRNA Formulation using Microfluidics
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing device, such as the NanoAssemblr platform.[2][4][11]
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA
-
Ethanol (B145695) (100%, molecular biology grade)
-
Acetate (B1210297) Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing instrument and cartridges
-
Dialysis device (e.g., GeBaFlex dialysis membranes, 14 kDa MWCO)[2]
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in acetate buffer (pH 4.0) to a suitable concentration (e.g., 235 µg/mL).[2]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid solution (organic phase) and the siRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.[2]
-
Set the total flow rate to 12 mL/min.[2]
-
Initiate the mixing process to form the LNP-siRNA complexes.
-
-
Purification and Buffer Exchange:
Protocol for Characterization of LNP-siRNA
1. Size and Polydispersity Measurement (DLS):
- Dilute a small aliquot of the LNP-siRNA formulation in PBS.
- Measure the Z-average diameter and Polydispersity Index (PDI) using a Zetasizer instrument.[2]
2. Zeta Potential Measurement (ELS):
- Dilute a small aliquot of the LNP-siRNA formulation in PBS.
- Measure the zeta potential using an appropriate instrument.
3. Encapsulation Efficiency (RiboGreen Assay):
- Prepare two sets of LNP-siRNA samples.
- To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.
- Add the RiboGreen reagent to both sets of samples (lysed and intact).
- Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100
Visualizations
Caption: LNP-siRNA Formulation Workflow using Microfluidics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. simposio.afiscientifica.it [simposio.afiscientifica.it]
- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 4. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polydispersity characterization of lipid nanoparticles for siRNA delivery using multiple detection size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of lipid nanoparticles by Cryo-EM for characterizing siRNA delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid R6 Transfection Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid R6 is a proprietary cationic lipid formulation engineered for high-efficiency transfection of nucleic acids (DNA and RNA) into a wide range of eukaryotic cells. Its unique composition is designed to ensure optimal complex formation with nucleic acids, facilitate cellular uptake, and promote endosomal escape, leading to effective delivery of the genetic material to the cytoplasm and nucleus. These characteristics make this compound an invaluable tool for various applications, including gene function studies, protein expression, disease model creation, and drug discovery.[1][2][3] This document provides detailed protocols for using this compound, guidelines for optimizing transfection conditions, and methods for assessing cytotoxicity to ensure reliable and reproducible results.
Mechanism of Action
Cationic lipids, the core component of this compound, spontaneously interact with negatively charged nucleic acids to form lipid-DNA or lipid-RNA complexes, often referred to as lipoplexes.[4] The net positive charge of these lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake primarily through endocytosis.[5][6] Once inside the cell, this compound is designed to disrupt the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.[5][7] For DNA transfection, the genetic material must then enter the nucleus for transcription to occur.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Transfection in Various Culture Formats
| Culture Vessel | Surface Area (cm²) | Cell Seeding Density (cells/well) | Volume of Plating Medium | Amount of DNA (µg) | Volume of this compound (µL) | Final Volume of Transfection Mix (µL) |
| 96-well plate | 0.32 | 5,000 - 20,000 | 100 µL | 0.1 - 0.2 | 0.2 - 0.5 | 20 |
| 24-well plate | 1.9 | 40,000 - 80,000 | 500 µL | 0.5 - 1.0 | 1.0 - 2.5 | 100 |
| 12-well plate | 3.8 | 80,000 - 160,000 | 1 mL | 1.0 - 2.0 | 2.0 - 5.0 | 200 |
| 6-well plate | 9.6 | 200,000 - 400,000 | 2 mL | 2.0 - 4.0 | 4.0 - 10.0 | 400 |
| 10 cm dish | 55 | 1.2 - 2.4 x 10⁶ | 10 mL | 10 - 20 | 20 - 50 | 2000 |
Note: The optimal cell density, DNA amount, and this compound volume will vary depending on the cell type and the specific experimental goals. It is highly recommended to perform an optimization experiment for each new cell line.[1][8]
Table 2: Troubleshooting Guide for this compound Transfection
| Issue | Possible Cause | Recommendation |
| Low Transfection Efficiency | Suboptimal this compound to DNA ratio | Optimize the ratio by testing a range (e.g., 1:1, 2:1, 3:1 of this compound (µL) to DNA (µg)).[1] |
| Cell density is too low or too high | Ensure cells are 70-90% confluent at the time of transfection.[1][8] | |
| Poor quality of nucleic acid | Use high-purity, endotoxin-free nucleic acid. | |
| Presence of serum or antibiotics during complex formation | Prepare this compound-nucleic acid complexes in serum-free medium.[2][8][9] | |
| Cells are not actively dividing | Use cells that are in the log phase of growth and have been passaged regularly.[8] | |
| High Cell Toxicity | Excessive amount of this compound or DNA | Reduce the concentration of the transfection complex. |
| Prolonged exposure to transfection complexes | Change the medium 4-6 hours post-transfection.[2] | |
| Cells are too sensitive | Reduce the incubation time of the transfection complex with the cells.[1] | |
| Unhealthy cells prior to transfection | Ensure cells are healthy and have a viability of >90% before starting the experiment.[2] |
Experimental Protocols
Protocol 1: Plasmid DNA Transfection using this compound
This protocol provides a general procedure for transfecting plasmid DNA into adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete culture medium (with serum and antibiotics)
-
Serum-free medium (e.g., Opti-MEM®)
-
Plasmid DNA of high purity
-
This compound Transfection Reagent
-
Sterile microcentrifuge tubes
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.[1][8] For most cell lines, plating 0.5 to 8.0 x 10⁵ cells in 0.5 ml of medium should be appropriate.[10] Incubate the cells overnight at 37°C in a 5% CO₂ incubator.[10]
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Preparation of this compound Solution: In a separate sterile microcentrifuge tube, dilute 1.0 µL of this compound in 50 µL of serum-free medium. Mix gently.
-
Formation of this compound-DNA Complexes: Add the diluted DNA solution to the diluted this compound solution. Mix gently by pipetting up and down or flicking the tube. Do not vortex.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow the formation of transfection complexes.[10]
-
Transfection: Add the 100 µL of the this compound-DNA complex mixture dropwise to the well containing the cells in complete culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator and incubate for 24-48 hours.
-
Post-Transfection Analysis: After the incubation period, cells can be assayed for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, or Western blot for protein of interest). For stable transfection, the medium should be replaced with fresh medium containing a selection agent 24-48 hours post-transfection.[10]
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the transfection conditions to distinguish between effects caused by the transgene and those caused by the transfection process itself.
Materials:
-
Cells transfected with this compound (from Protocol 1)
-
Untransfected control cells
-
Control cells treated with this compound only (no DNA)
-
Cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay or a CCK-8 assay)[11][12]
-
Fluorescence plate reader or microscope
Procedure (using a fluorescent dye-based assay for membrane integrity):
-
Reagent Preparation: Prepare the cytotoxicity assay reagent according to the manufacturer's instructions. This often involves diluting a stock solution of a fluorescent dye that can only enter cells with compromised membranes.[12]
-
Addition of Reagent: Add the prepared cytotoxicity reagent to each well of the 24-well plate containing the transfected and control cells.
-
Incubation: Incubate the plate for the time specified in the assay kit's protocol (typically 15-30 minutes) at room temperature, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.[13] Alternatively, visualize the stained cells using a fluorescence microscope.
-
Data Analysis: Compare the fluorescence signal from the transfected cells to that of the untransfected and reagent-only controls. A significant increase in fluorescence indicates cytotoxicity.
Mandatory Visualization
Caption: Workflow for this compound mediated transfection.
Caption: General signaling pathway of lipid-mediated transfection.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. preprints.org [preprints.org]
- 4. Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative aspects of endocytic activity in lipid-mediated transfections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Lipid R6 in In Vivo Drug Delivery
Introduction
Lipid R6 is a novel, hypothetical, reducible ionizable cationic lipid designed for the efficient in vivo delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. A key feature of this compound is the incorporation of a disulfide bond within its structure. This bond is stable in the extracellular environment but is readily cleaved in the reducing intracellular milieu of the cytoplasm, where glutathione (B108866) concentrations are high.[1][2][3] This intracellular degradation of the lipid is hypothesized to facilitate the release of the encapsulated therapeutic payload, enhancing its bioavailability and efficacy.[2][3][4] These application notes provide a comprehensive overview of the formulation, characterization, and in vivo evaluation of this compound in lipid nanoparticles (LNPs) for drug delivery research.
Data Presentation
The following tables summarize the key quantitative data for the formulation and in vivo performance of this compound nanoparticles (LNP-R6).
Table 1: Formulation and Physicochemical Properties of LNP-R6
This table outlines the molar composition of the LNP-R6 formulation and its resulting physicochemical characteristics. The formulation consists of the ionizable cationic lipid (this compound), a helper lipid (DSPC), cholesterol, and a PEGylated lipid for stabilization.
| Component | Molar Ratio (%) |
| This compound | 50 |
| DSPC | 10 |
| Cholesterol | 38.5 |
| PEG-DMG | 1.5 |
| Property | Value |
| Size (nm) | 80 ± 5 |
| Polydispersity Index (PDI) | < 0.15 |
| Zeta Potential (mV) | -5 to +5 |
| Encapsulation Efficiency (%) | > 90 |
Table 2: In Vivo Efficacy of LNP-R6 Mediated siRNA Delivery
This table presents the in vivo gene silencing efficacy of LNP-R6 formulated with siRNA targeting Factor VII (FVII) in mice. The data demonstrates a dose-dependent reduction in serum FVII levels 72 hours post-intravenous administration.[5][6][7]
| Dose (mg/kg) | Mean FVII Knockdown (%) | Standard Deviation |
| 0.1 | 45 | ± 8 |
| 0.3 | 75 | ± 6 |
| 1.0 | 92 | ± 4 |
Table 3: Biodistribution of LNP-R6 in Mice
This table summarizes the biodistribution of LNP-R6 in various organs at 4 and 24 hours after a single intravenous injection in mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).[8][9][10][11]
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Liver | 65 | 40 |
| Spleen | 15 | 8 |
| Kidneys | 3 | 1 |
| Lungs | 2 | < 1 |
Table 4: In Vivo Toxicity Profile of LNP-R6
This table shows key markers of toxicity in mice 24 hours after a single intravenous injection of LNP-R6. The data indicates a favorable safety profile at therapeutic doses.[12][13][14][15]
| Dose (mg/kg) | Body Weight Change (%) | ALT (U/L) | AST (U/L) |
| Saline Control | +1.0 | 35 ± 5 | 60 ± 10 |
| 1.0 | +0.5 | 45 ± 8 | 75 ± 12 |
| 3.0 | -1.5 | 90 ± 15 | 150 ± 25 |
Experimental Protocols
Protocol 1: Preparation of LNP-R6 using Microfluidic Mixing
This protocol describes the formulation of LNP-R6 encapsulating a nucleic acid payload using a microfluidic mixing device.[16][17][18][19][20]
Materials:
-
This compound, DSPC, Cholesterol, PEG-DMG stock solutions in ethanol (B145695)
-
Nucleic acid (siRNA/mRNA) in 10 mM citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device and cartridge
-
Syringe pumps and syringes
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Lipid Solution: In a sterile microcentrifuge tube, combine the lipid stock solutions in ethanol to achieve the desired molar ratios as specified in Table 1.
-
Preparation of Nucleic Acid Solution: Dilute the nucleic acid stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: a. Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another. b. Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:ethanolic). c. Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Purification: a. Collect the LNP solution from the outlet of the microfluidic device. b. Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated nucleic acid.
-
Characterization: a. Measure the size, PDI, and zeta potential of the final LNP formulation using a DLS instrument. b. Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).
-
Sterilization and Storage: a. Sterilize the LNP-R6 formulation by passing it through a 0.22 µm filter. b. Store the sterile LNP suspension at 4°C.
Protocol 2: In Vivo Administration of LNP-R6 to Mice
Materials:
-
LNP-R6 formulation
-
Sterile PBS
-
C57BL/6 mice (6-8 weeks old)
-
Insulin syringes with 29G needles
-
Mouse restrainer
Procedure:
-
Dilute the LNP-R6 formulation to the desired final concentration with sterile PBS.
-
Place the mouse in a restrainer to immobilize it and visualize the lateral tail vein.
-
Swab the tail with 70% ethanol to clean the injection site and dilate the vein.
-
Carefully insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the LNP-R6 solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Assessment of In Vivo Gene Silencing Efficacy
This protocol outlines the procedure for quantifying target gene knockdown in tissues following LNP-R6 mediated siRNA delivery.[5][6][7][22]
Materials:
-
Treated and control mice
-
RNA lysis buffer
-
Homogenizer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Procedure:
-
At the desired time point post-injection, euthanize the mice and collect the target tissues (e.g., liver).
-
Homogenize the tissue samples in RNA lysis buffer.
-
Extract total RNA from the tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown compared to the control group.
Protocol 4: Evaluation of In Vivo Toxicity
This protocol describes the assessment of the toxicological profile of LNP-R6 in mice.[12][13][14][15][23]
Materials:
-
Treated and control mice
-
Blood collection tubes (e.g., heparinized)
-
Serum separator tubes
-
Biochemical analyzer for liver enzymes (ALT, AST)
-
Formalin for tissue fixation
-
Histology processing reagents and equipment
Procedure:
-
Monitor the body weight of the mice daily.
-
At the designated time point (e.g., 24 or 72 hours post-injection), collect blood via cardiac puncture or another appropriate method.
-
Process the blood to obtain serum.
-
Analyze the serum for levels of liver enzymes (ALT, AST) and other relevant biochemical markers.
-
Euthanize the mice and perform a necropsy.
-
Collect major organs (liver, spleen, kidneys, lungs, heart) and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues for histological examination (e.g., H&E staining) to assess for any signs of tissue damage or inflammation.
Visualizations
The following diagrams illustrate key aspects of the application of this compound in drug delivery.
Caption: Proposed mechanism of intracellular drug delivery by this compound.
Caption: Experimental workflow for an in vivo study with LNP-R6.
Caption: Logical relationship of components in the LNP-R6 formulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reducible cationic lipids for gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducible cationic lipids for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of In Vivo siRNA Delivery in Cancer Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. susupport.com [susupport.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 19. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. RNAi In Vivo | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. In vivo gene silencing following non-invasive siRNA delivery into the skin using a novel topical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
Application Notes & Protocols for the Characterization of Novel Lipids
Reference Molecule: Lipid R6 (Hypothetical Glycerophospholipid)
Introduction: The discovery and characterization of novel lipids are paramount in advancing our understanding of cellular biology, disease pathology, and pharmacology. Lipids are not merely structural components or energy stores; they are critical signaling molecules, protein modulators, and biomarkers for various diseases.[1][2][3] This document provides a comprehensive set of application notes and protocols for the analytical characterization of "this compound," a hypothetical novel glycerophospholipid. These methodologies are designed for researchers, scientists, and drug development professionals, outlining a systematic workflow from extraction and structural elucidation to quantification in biological matrices.[4][5] The techniques described herein, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, represent the cornerstone of modern lipidomics.[6][7]
Overall Analytical Workflow
A typical lipidomics workflow involves several stages, from initial sample handling to final biological interpretation.[4][8] The primary goal is to accurately identify and quantify lipid species to understand their roles in biological systems.
Caption: Overall workflow for the characterization of a novel lipid.
Application Note 1: Structural Elucidation of this compound by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the primary tool for identifying unknown lipids.[7][9][10] High-resolution mass spectrometry provides accurate mass measurements for formula prediction, while tandem MS (MS/MS) reveals structural details through characteristic fragmentation patterns.[10][11]
Experimental Protocol 1: Lipid Extraction from Plasma
This protocol is based on the widely used Bligh-Dyer liquid-liquid extraction method, adapted for plasma samples.
-
Sample Preparation: Thaw 100 µL of plasma on ice. Add 10 µL of an internal standard mix (containing lipids not expected in the sample, e.g., odd-chain phospholipids) for quality control.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol to the plasma sample. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of ultrapure water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous (methanolic) layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a new glass vial.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 1:1 v/v butanol:methanol).[12]
Experimental Protocol 2: LC-MS/MS Analysis for Identification
This protocol uses reverse-phase liquid chromatography (RPLC) to separate lipids based on hydrophobicity, followed by detection with a high-resolution mass spectrometer.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column suitable for lipidomics (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Gradient: Start at 40% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS1 scan is performed, followed by MS/MS fragmentation of the top 5 most intense ions.
Data Presentation: Hypothetical MS Data for this compound
For this example, "this compound" is hypothesized to be a phosphatidylcholine, PC(16:0/18:1).
| Parameter | Observation | Interpretation |
| Retention Time (min) | 15.2 | Elutes with other PCs of similar chain length/unsaturation. |
| Precursor Ion (m/z) [M+H]⁺ | 760.5851 | Corresponds to the calculated exact mass of PC(34:1) + H⁺ (C₄₂H₈₃NO₈P⁺). |
| Precursor Ion (m/z) [M+HCOO]⁻ | 804.5703 | Corresponds to the calculated exact mass of PC(34:1) + Formate adduct. |
| Key MS/MS Fragment (Positive) | m/z 184.0733 | Confirms Phosphocholine Headgroup. Characteristic fragment for all PCs. |
| Key MS/MS Fragments (Negative) | m/z 255.2329 | Confirms Palmitic Acid (16:0). Carboxylate anion of the fatty acid. |
| m/z 281.2486 | Confirms Oleic Acid (18:1). Carboxylate anion of the fatty acid. |
digraph "Lipid_R6_Fragmentation" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];Parent [label="this compound Precursor Ion\nPC(16:0/18:1)\n[M+H]⁺ = 760.5851", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_frags" { label="Characteristic MS/MS Fragments"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Headgroup [label="Phosphocholine Headgroup\nm/z 184.0733"]; NL_16_0 [label="Neutral Loss of FA 16:0\n(as ketene)"]; NL_18_1 [label="Neutral Loss of FA 18:1\n(as ketene)"]; } Parent -> Headgroup [label="Collision-Induced\nDissociation (CID)"]; Parent -> NL_16_0; Parent -> NL_18_1; }
Caption: Positive ion fragmentation of the hypothetical this compound.
Application Note 2: Structural Confirmation by NMR Spectroscopy
While MS is excellent for identification, NMR spectroscopy provides orthogonal confirmation and can resolve ambiguities, such as double bond positions or stereochemistry, without relying on fragmentation libraries.[13][14]
Experimental Protocol 3: NMR Sample Preparation
-
Extraction: Perform a scaled-up lipid extraction (Protocol 1) from a larger sample volume to obtain sufficient material (~1-5 mg).
-
Purification (Optional): If the extract is highly complex, use solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) to isolate the lipid class of interest (e.g., phospholipids).
-
Solvent Exchange: Dry the purified lipid under nitrogen. To remove any residual water, re-dissolve the sample in deuterated chloroform (CDCl₃) and dry it again.
-
Final Preparation: Dissolve the final dried lipid sample in ~600 µL of a deuterated solvent mixture, such as CDCl₃:CD₃OD (2:1, v/v), which provides good solubility. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Experimental Protocol 4: ¹H and ³¹P NMR Acquisition
-
Spectrometer: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Number of Scans: 128-256 (signal averaging).
-
Relaxation Delay (d1): 5 seconds.
-
Temperature: 298 K (25°C).
-
-
³¹P NMR:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Number of Scans: 512-1024.
-
Relaxation Delay (d1): 3 seconds.
-
Reference: 85% H₃PO₄ (external, 0 ppm).
-
Data Presentation: Expected NMR Chemical Shifts for this compound
The following table summarizes the expected chemical shifts for the proposed PC(16:0/18:1) structure of this compound.[15][16][17]
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Interpretation |
| ³¹P | Phosphate | ~ -0.8 | Confirms the phosphodiester linkage typical of glycerophospholipids. |
| ¹H | Choline (B1196258) methyls (-N⁺(CH₃)₃) | ~ 3.22 | Strong singlet, highly characteristic of the choline headgroup. |
| ¹H | Vinyl protons (-CH=CH-) | ~ 5.35 | Multiplet, confirms the presence of double bonds (unsaturation). |
| ¹H | Glycerol (B35011) backbone (sn-1, sn-2, sn-3) | ~ 3.8 - 5.2 | Complex multiplets that confirm the glycerol ester structure. |
| ¹H | Methylene α to C=O | ~ 2.30 | Triplet, protons on the carbon next to the ester carbonyl. |
| ¹H | Terminal methyl (-CH₃) | ~ 0.88 | Triplet, confirms the end of the fatty acyl chains. |
Application Note 3: Targeted Quantification in Biological Samples
Once a novel lipid is identified, the next step is often to quantify its abundance and see how it changes in response to stimuli, disease, or drug treatment.[5][8] Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for this purpose due to their high sensitivity and specificity.[11]
Experimental Protocol 5: Quantitative Analysis by LC-MS/MS (MRM)
-
Standard Preparation: Obtain or synthesize a pure analytical standard of this compound. Prepare a calibration curve by serially diluting the standard in a surrogate matrix (e.g., stripped plasma) from pg/mL to µg/mL concentrations.
-
Sample Preparation: Extract lipids from samples (e.g., Control vs. Drug-Treated groups) using Protocol 1, ensuring a consistent volume and the addition of a suitable internal standard (e.g., a deuterated version of this compound, if available).
-
MRM Transition Optimization: Infuse the pure this compound standard into the mass spectrometer to identify the most intense and specific precursor-product ion transition. For PC(16:0/18:1), the optimal transition would be 760.6 → 184.1 .
-
LC-MS/MS Analysis:
-
LC Method: Use the same LC conditions as in Protocol 2 to ensure chromatographic reproducibility.
-
MS Method: Set the triple quadrupole MS to MRM mode to monitor the specific transition for this compound and its internal standard.
-
-
Data Analysis: Integrate the peak area for this compound in each sample. Use the calibration curve to calculate the concentration of this compound after normalizing to the internal standard's peak area.
Data Presentation: Hypothetical Quantification of this compound
| Sample Group | Mean Concentration (ng/mL) | Standard Deviation | P-value (vs. Control) |
| Control (n=6) | 125.4 | 15.2 | - |
| Drug A Treated (n=6) | 289.1 | 30.5 | < 0.001 |
| Drug B Treated (n=6) | 131.8 | 18.9 | 0.78 (not significant) |
Hypothetical Signaling Pathway Involvement
Characterization is complete when the lipid's function is understood. For instance, this compound could be a key intermediate in a pathway affected by a drug, such as the remodeling of phospholipids (B1166683) (the Lands' cycle).
Caption: Hypothetical involvement of this compound in a phospholipid remodeling pathway.
References
- 1. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. alevelbiology.co.uk [alevelbiology.co.uk]
- 4. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and lipidomics strategies in modern drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GtR [gtr.ukri.org]
- 11. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. NMR lipid profiles of cells, tissues, and body fluids: proton NMR analysis of human erythrocyte lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid R6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and utilization of Lipid R6, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.
Introduction to this compound
This compound is an ionizable cationic lipid designed for the encapsulation and delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its ionizable nature is crucial for the efficient encapsulation of negatively charged nucleic acids at an acidic pH and for facilitating their release into the cytoplasm of target cells following endocytosis. Proper handling and storage are paramount to maintain its stability and performance in research and drug development applications.
Handling and Storage Guidelines
Adherence to proper handling and storage conditions is critical to prevent the degradation of this compound and ensure reproducible results in downstream applications.
Storage:
This compound is supplied as a solution in ethanol (B145695) and should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least one year. For frequent use, aliquoting the solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles. General guidelines for lipid storage also advise using glass containers with Teflon-lined closures to prevent contamination from plasticizers that can be leached from plastic containers.
Handling:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation from forming inside the vial upon opening.
-
When preparing lipid mixtures, it is advisable to work in a sterile environment to prevent microbial contamination.
-
Use glass or stainless steel syringes and needles, or positive displacement pipettes with appropriate tips to handle the ethanolic solution of this compound.
-
After use, tightly seal the vial and store it at the recommended temperature of -20°C.
Safety Precautions:
This compound is intended for research use only and is not for human or veterinary use. As a chemical substance, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the solution. In case of contact with eyes or skin, rinse immediately with plenty of water.
Quantitative Data Summary
The following table summarizes the key specifications for this compound:
| Property | Value |
| Chemical Name | 2-[[3-(diethylamino)propyl]amino]-N-undecyl-heptadecanamide |
| CAS Number | 3063868-61-8 |
| Molecular Formula | C35H73N3O |
| Molecular Weight | 552.0 g/mol |
| Purity | ≥98% |
| Formulation | A solution in ethanol |
| Solubility | Ethanol: 10 mg/mL |
| Recommended Storage | -20°C |
| Stability | ≥ 1 year at -20°C |
Experimental Protocols
Protocol for Formulation of Lipid Nanoparticles (LNPs) with this compound for siRNA Delivery using Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating siRNA using this compound and a microfluidic mixing device.
Materials:
-
This compound solution in ethanol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA
-
Ethanol (200 proof, anhydrous)
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (in ethanol):
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol. Gentle heating (up to 65°C) may be required to fully dissolve DSPC and cholesterol.
-
Combine the individual lipid stock solutions to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol should be between 10-25 mM.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration. The N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid) is a critical parameter and is typically in the range of 3-6.
-
-
Microfluidic Mixing for LNP Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanolic) phase to 3:1.
-
Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in an ethanol/aqueous buffer mixture. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C using a 10 kDa MWCO dialysis cassette.
-
Perform two to three buffer exchanges over a period of 12-24 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the purified LNPs at 4°C for short-term use (up to a few weeks). For longer-term storage, the stability at -20°C or -80°C should be evaluated, though freeze-thaw cycles should be avoided.
-
Protocol for Characterization of this compound-based LNPs
4.2.1. Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the LNPs.
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4) to an appropriate concentration for DLS measurement (typically to a count rate between 100 and 500 kcps).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Analyze the data to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
4.2.2. Quantification of siRNA Encapsulation Efficiency using RiboGreen® Assay
Principle: The RiboGreen® reagent is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated siRNA can be determined.
Procedure:
-
Prepare a standard curve: Prepare a series of known siRNA concentrations in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Sample Preparation:
-
Total siRNA: In a 96-well plate, add a known volume of the LNP suspension and dilute with TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs and release the encapsulated siRNA.
-
Free siRNA: In a separate well, add the same volume of the LNP suspension and dilute with TE buffer without Triton X-100.
-
-
RiboGreen® Addition: Add the RiboGreen® working solution to all wells (standards and samples) and incubate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the RiboGreen® dye (e.g., ~480 nm excitation and ~520 nm emission).
-
Calculation:
-
Use the standard curve to determine the concentration of total siRNA and free siRNA in your samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
Visualizations
Caption: Workflow for Lipid Nanoparticle (LNP) formulation using this compound.
Caption: Logic diagram for determining siRNA encapsulation efficiency.
Application Notes and Protocols for Lipid-Mediated siRNA Delivery
Topic: Using Ionizable Lipids for siRNA Delivery Reference Lipid: DLin-MC3-DMA (as a representative for specialized cationic lipids like "Lipid R6")
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic tool for silencing disease-causing genes with high specificity. However, the intrinsic properties of siRNA molecules, such as their negative charge and susceptibility to degradation, necessitate the use of effective delivery systems. Lipid nanoparticles (LNPs) have become a leading platform for systemic siRNA delivery, with the ionizable cationic lipid being a crucial component. These specialized lipids are designed to be neutrally charged at physiological pH, minimizing toxicity, but become protonated in the acidic environment of the endosome, facilitating the release of siRNA into the cytoplasm. This document provides detailed application notes and protocols for the use of LNPs formulated with the well-characterized ionizable lipid, DLin-MC3-DMA, as a model for lipids like "this compound".
Mechanism of Action
Lipid nanoparticles encapsulate siRNA and facilitate its delivery into target cells. The process begins with the endocytosis of the LNP.[1] Once inside the cell, the LNP is trafficked into an endosome. The acidic environment of the late endosome protonates the tertiary amine of the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm. The released siRNA is then loaded into the RNA-induced silencing complex (RISC), which unwinds the siRNA duplex.[2] The antisense strand guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.[2][3]
Data Presentation
The following tables summarize quantitative data for LNP formulations utilizing DLin-MC3-DMA for siRNA delivery.
Table 1: Lipid Nanoparticle Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Lipid Composition (molar ratio) | ||
| DLin-MC3-DMA | 50% | [4] |
| DSPC | 10% | [4] |
| Cholesterol | 38.5% | [4] |
| PEG-DMG | 1.5% | [4] |
| Physicochemical Properties | ||
| Mean Particle Size (Diameter) | 30 - 115 nm | [5][6] |
| Polydispersity Index (PDI) | < 0.2 | |
| siRNA Encapsulation Efficiency | > 95% | [7] |
| Zeta Potential (at neutral pH) | Near-neutral | [8] |
Table 2: In Vitro Transfection Efficiency and Cell Viability
| Cell Line | siRNA Target | Transfection Efficiency | Cell Viability | Reference |
| HeLa | Various | 70-90% | > 90% | [9] |
| CHO-K1 | pEGFP-N1 | ~74% | Not specified | [10] |
| Various | pDNA | Cationic lipids show high efficiency | Dependent on lipid concentration | [11][12] |
Table 3: In Vivo Efficacy of DLin-MC3-DMA LNPs for Hepatic Gene Silencing
| Target Gene | Animal Model | siRNA Dose (mg/kg) | Efficacy (ED₅₀) | Duration of Silencing | Reference |
| Factor VII | Mouse | 0.005 - 0.1 | ~0.03 mg/kg | > 3 weeks | [13] |
| TTR | Non-human primate | 0.03 - 0.3 | ~0.03 mg/kg | Not Specified | [2] |
| Apolipoprotein B | Non-human primate | 1 | >80% silencing | Not Specified | [3] |
Experimental Protocols
Protocol 1: Formulation of siRNA-LNP using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing device.
Materials:
-
DLin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA of interest
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.[4]
-
The total lipid concentration is typically 10-25 mM.
-
Vortex until all lipids are fully dissolved.
-
-
Preparation of siRNA Solution:
-
Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the siRNA solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.[14]
-
-
Purification:
-
Collect the LNP suspension.
-
Dialyze the LNP suspension against sterile PBS at 4°C for 12-24 hours with several buffer changes to remove the ethanol and raise the pH to 7.4.[15]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[15]
-
Store the sterile LNP-siRNA formulation at 4°C.
-
Protocol 2: In Vitro Transfection of Mammalian Cells
This protocol outlines the steps for transfecting mammalian cells in culture with the formulated LNP-siRNA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Multi-well cell culture plates
-
Formulated LNP-siRNA
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, protein lysis buffer, antibodies)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Incubate the cells overnight under standard conditions (37°C, 5% CO₂).
-
-
Transfection:
-
On the day of transfection, dilute the LNP-siRNA formulation in pre-warmed, serum-free medium to the desired final siRNA concentration (typically 1-50 nM).
-
Remove the culture medium from the cells and gently add the diluted LNP-siRNA medium to each well.
-
Incubate the cells for 4-6 hours at 37°C.[15]
-
-
Post-Transfection:
-
After the incubation period, add an equal volume of complete medium containing 2x the normal serum concentration to each well, or replace the transfection medium with fresh complete medium.
-
Incubate the cells for an additional 24-72 hours to allow for target mRNA and protein knockdown.[15]
-
-
Analysis of Gene Knockdown:
-
mRNA Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of the target gene.
-
Protein Analysis: Prepare cell lysates and perform Western blotting or ELISA to measure the levels of the target protein.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal LNP-siRNA concentration | Titrate the LNP-siRNA concentration to find the optimal dose. |
| Low cell confluency | Ensure cells are 70-90% confluent at the time of transfection. | |
| Presence of serum during transfection | Use serum-free medium for the initial incubation with LNP-siRNA. | |
| High Cell Toxicity | High LNP-siRNA concentration | Reduce the concentration of LNP-siRNA used for transfection. |
| Extended incubation time | Reduce the incubation time with the transfection complex. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Improper LNP storage | Ensure LNPs are stored correctly at 4°C and have not aggregated. |
Conclusion
The use of ionizable lipids like DLin-MC3-DMA in LNP formulations provides a robust and effective method for siRNA delivery both in vitro and in vivo. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology for gene silencing applications. Optimization of LNP composition, size, and transfection conditions for specific cell types and targets is crucial for achieving maximal efficacy.
References
- 1. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ribopro.eu [ribopro.eu]
- 5. Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid siRNA transfection | McManus Lab [mcmanuslab.ucsf.edu]
- 10. scispace.com [scispace.com]
- 11. Effect of Protein Corona on The Transfection Efficiency of Lipid-Coated Graphene Oxide-Based Cell Transfection Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Efficient synthesis and cell-transfection properties of a new multivalent cationic lipid for nonviral gene delivery. | Semantic Scholar [semanticscholar.org]
- 13. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Lipid R6 in CRISPR-Cas9 Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented potential for the treatment of genetic disorders and the development of novel therapies. A significant hurdle in the clinical translation of CRISPR-Cas9 is the safe and efficient delivery of its components—Cas9 nuclease and single-guide RNA (sgRNA)—to target cells. Lipid nanoparticles (LNPs) have surfaced as a leading non-viral delivery platform, prized for their low immunogenicity, biocompatibility, and versatility in formulation.[1][2][3]
This document provides detailed application notes and protocols for the use of Lipid R6 , an ionizable cationic lipid, in the formulation of lipid nanoparticles for the delivery of CRISPR-Cas9 components. Ionizable lipids are critical components of LNPs, facilitating the encapsulation of nucleic acids and their subsequent release from the endosome into the cytoplasm.[4][5][6] While specific performance data for this compound is not extensively published, the following sections provide a comprehensive guide based on established principles and protocols for similar ionizable lipids used in CRISPR-Cas9 delivery.
This compound: An Overview
This compound is an ionizable cationic lipid with the chemical name 2-[[3-(diethylamino)propyl]amino]-N-undecyl-heptadecanamide. Its structure is designed to have a protonatable amine head group, which is positively charged at acidic pH (enabling nucleic acid complexation during formulation and endosomal escape) and near-neutral at physiological pH (reducing toxicity and non-specific interactions in circulation).
Chemical Structure:
-
Formal Name: 2-[[3-(diethylamino)propyl]amino]-N-undecyl-heptadecanamide
-
Molecular Formula: C₃₅H₇₃N₃O
-
Formula Weight: 552.0
Data Presentation: Performance Characteristics of this compound-LNPs (Hypothetical Data)
The following tables present hypothetical performance data for this compound-formulated LNPs delivering Cas9 mRNA and sgRNA. This data is illustrative and intended to serve as a benchmark for expected performance based on similar ionizable lipids.
Table 1: Physicochemical Properties of this compound-LNPs
| Parameter | Value |
| Mean Particle Size (nm) | 80 - 100 |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency (%) | > 90% |
| Zeta Potential (mV) at pH 7.4 | -5 to +5 |
Table 2: In Vitro Gene Editing Efficiency in HEK293T Cells
| Target Gene | This compound-LNP Concentration (nM) | Gene Editing Efficiency (%) |
| GFP | 5 | 65 ± 5 |
| GFP | 10 | 85 ± 7 |
| HPRT | 10 | 78 ± 6 |
Table 3: In Vitro Cytotoxicity in HEK293T Cells
| This compound-LNP Concentration (nM) | Cell Viability (%) |
| 5 | 95 ± 4 |
| 10 | 92 ± 5 |
| 25 | 85 ± 8 |
| 50 | 75 ± 10 |
Experimental Protocols
Protocol 1: In Vitro Transcription of Cas9 mRNA and sgRNA
This protocol describes the generation of Cas9 mRNA and sgRNA using in vitro transcription (IVT).
Materials:
-
Linearized plasmid DNA template encoding Cas9 or sgRNA
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
RNase Inhibitor
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the IVT Reaction: In an RNase-free tube, combine the linearized DNA template, T7 RNA Polymerase, NTPs, and RNase Inhibitor in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Verify RNA integrity using gel electrophoresis.
Protocol 2: Formulation of this compound-LNPs for CRISPR-Cas9 Delivery
This protocol details the formulation of this compound-containing LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing method.
Materials:
-
This compound (in ethanol)
-
Helper lipids: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), Cholesterol, and DMG-PEG2000 (in ethanol)
-
Cas9 mRNA and sgRNA (in an acidic aqueous buffer, e.g., citrate (B86180) buffer pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Mixture: In an RNase-free tube, combine this compound, DOPE, Cholesterol, and DMG-PEG2000 in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Nucleic Acid Solution: Dilute the Cas9 mRNA and sgRNA in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Load the lipid mixture into one syringe and the nucleic acid solution into another. Set the flow rates on the microfluidic device to achieve a desired ratio (e.g., 3:1 aqueous to organic). Initiate mixing to form the LNPs.
-
Dialysis: Transfer the resulting LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
-
Characterization: Characterize the formulated LNPs for particle size, PDI, and encapsulation efficiency.
-
Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Protocol 3: In Vitro Transfection of Cells with this compound-LNPs
This protocol describes the delivery of this compound-LNPs into cultured cells.
Materials:
-
This compound-LNPs carrying Cas9 mRNA and sgRNA
-
Target cells (e.g., HEK293T)
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: On the day of transfection, dilute the this compound-LNPs to the desired concentrations in serum-free medium. Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the LNP-containing medium with fresh complete culture medium.
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for gene editing to occur before proceeding with downstream analysis.
Protocol 4: Assessment of Gene Editing Efficiency using T7 Endonuclease I Assay
This protocol outlines the quantification of gene editing efficiency by detecting insertions and deletions (indels) at the target locus.[7][8][9][10][11]
Materials:
-
Genomic DNA from treated and untreated cells
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I
-
Agarose (B213101) gel and electrophoresis system
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cells 48-72 hours post-transfection.
-
PCR Amplification: Amplify the target genomic region using PCR with high-fidelity DNA polymerase.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. This can be done in a thermocycler by heating to 95°C for 5 minutes, followed by a slow ramp-down to 25°C.
-
T7 Endonuclease I Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes. The enzyme will cleave the mismatched DNA in the heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates gene editing.
-
Quantification: Quantify the intensity of the cleaved and uncleaved DNA bands. Calculate the percentage of gene editing using the following formula: % Gene Editing = 100 * (1 - (1 - (sum of cleaved band intensities) / (sum of all band intensities))^0.5)
Protocol 5: Cytotoxicity Assessment using CCK-8 Assay
This protocol describes how to measure the cytotoxicity of this compound-LNPs using a Cell Counting Kit-8 (CCK-8) assay.[12][13][14][15]
Materials:
-
This compound-LNPs
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.
-
LNP Treatment: Treat the cells with a range of concentrations of this compound-LNPs for 24-48 hours. Include untreated cells as a control.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Cell Viability: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizations
References
- 1. Frontiers | Nanoparticle Delivery of CRISPR/Cas9 for Genome Editing [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing lipid nanoparticles for efficient CRISPR delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizable lipid-assisted efficient hepatic delivery of gene editing elements for oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. protocols.io [protocols.io]
- 8. neb.com [neb.com]
- 9. goldbio.com [goldbio.com]
- 10. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 11. diagenode.com [diagenode.com]
- 12. ptglab.com [ptglab.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipid R6 Nanoparticle Encapsulation Efficiency
Welcome to the technical support center for Lipid R6 nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the encapsulation efficiency of therapeutic payloads using lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the pH of the aqueous buffer critical for encapsulation?
A1: this compound is an ionizable cationic lipid.[1][2] For efficient encapsulation of negatively charged payloads like mRNA or siRNA, the aqueous buffer containing the payload should be at an acidic pH, typically between 4.0 and 5.0.[3] At this acidic pH, the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge facilitates strong electrostatic interactions with the negatively charged backbone of the nucleic acid, which is a crucial step for high encapsulation efficiency.[4][5][] At physiological pH, this compound is nearly neutral, which helps in reducing potential toxicity.[4][7]
Q2: How does the Nitrogen-to-Phosphate (N/P) ratio impact encapsulation efficiency?
A2: The Nitrogen-to-Phosphate (N/P) ratio represents the molar ratio of the nitrogen atoms in the ionizable lipid (like this compound) to the phosphate (B84403) groups in the nucleic acid backbone. This ratio is a critical parameter influencing the electrostatic interactions necessary for complexation and encapsulation. An optimal N/P ratio ensures that there are sufficient positively charged lipid molecules to neutralize and condense the negatively charged payload. A common starting range for the N/P ratio is 3 to 6.[3] It is essential to perform titration studies to determine the optimal N/P ratio for your specific payload and lipid composition to maximize encapsulation efficiency.
Q3: What are the standard lipid components in a this compound-based LNP formulation?
A3: A typical LNP formulation using an ionizable lipid like this compound consists of four key components:[4][7]
-
Ionizable Cationic Lipid (e.g., this compound): Crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[4][8]
-
Helper Lipid (e.g., DSPC, DOPE): A phospholipid that contributes to the structural integrity and stability of the lipid bilayer.[5]
-
Cholesterol: A structural component that modulates the fluidity and stability of the LNP.[9]
-
PEGylated Lipid (e.g., DSPE-PEG): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that helps to control particle size and provides a steric barrier to prevent aggregation, thereby increasing circulation time.[7]
Q4: What is a good target for encapsulation efficiency for mRNA in lipid nanoparticles?
A4: For mRNA-LNP formulations, a good encapsulation efficiency is generally considered to be above 90-95%.[10] While some formulations may initially show lower efficiencies, such as around 50%, optimization of the formulation and process parameters can significantly improve this value.[10]
Troubleshooting Guide: Low Encapsulation Efficiency
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low overall encapsulation efficiency (<80%) | 1. Suboptimal pH of the aqueous buffer. | 1. Ensure the pH of your aqueous buffer containing the payload is acidic (typically pH 4.0-5.0) to ensure protonation of this compound.[3] |
| 2. Incorrect Nitrogen-to-Phosphate (N/P) ratio. | 2. Optimize the N/P ratio. A typical starting range is 3 to 6.[3] Perform a titration to find the optimal ratio for your specific payload and lipid composition. | |
| 3. Inefficient mixing of lipid and aqueous phases. | 3. If using a microfluidic system, ensure proper mixing and consider optimizing the total flow rate (TFR) and the flow rate ratio (FRR). An FRR of 3:1 (aqueous:organic) is a common starting point.[3] For manual methods, ensure consistent and rapid mixing. | |
| 4. Poor solubility of the payload in the lipid matrix. | 4. For non-nucleic acid payloads, ensure the drug has adequate solubility in the lipid components. Consider using a co-solvent or a different lipid matrix if solubility is an issue.[1] | |
| Inconsistent encapsulation efficiency between batches | 1. Variability in lipid stock concentrations. | 1. Prepare fresh lipid stock solutions and accurately determine their concentrations before each use. |
| 2. Inconsistent mixing speeds or times (for manual methods). | 2. Standardize the mixing protocol, including the speed, duration, and equipment used. | |
| 3. Fluctuations in temperature during formulation. | 3. Maintain a consistent temperature throughout the formulation process, as temperature can affect lipid solubility and nanoparticle self-assembly. | |
| High Polydispersity Index (PDI) with low encapsulation | 1. Particle aggregation. | 1. Ensure adequate concentration of the PEGylated lipid to provide steric stabilization. |
| 2. Suboptimal mixing parameters. | 2. In microfluidic systems, adjusting the TFR and FRR can help control particle size and PDI.[11] | |
| Payload degradation | 1. RNase contamination (for RNA payloads). | 1. Use RNase-free water, buffers, and equipment. Work in an RNase-free environment. |
| 2. Chemical instability of the payload. | 2. Ensure the payload is stable at the acidic pH used during formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles using Microfluidics
This protocol describes a general method for preparing this compound-based LNPs for nucleic acid encapsulation using a microfluidic device.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Nucleic acid payload (e.g., mRNA, siRNA)
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of this compound, DSPC, Cholesterol, and DSPE-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration should be between 10-25 mg/mL.
-
Ensure all lipids are fully dissolved by vortexing.
-
-
Preparation of Aqueous Payload Solution:
-
Dissolve the nucleic acid payload in the citrate buffer (pH 4.0) to the desired concentration to achieve the target N/P ratio.
-
-
Microfluidic Mixing:
-
Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Set the total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).
-
Load the lipid stock solution into the organic phase inlet and the aqueous payload solution into the aqueous phase inlet.
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
The collected LNP suspension is typically dialyzed against PBS (pH 7.4) or purified using tangential flow filtration (TFF) to remove ethanol and unencapsulated payload, and to raise the pH to physiological levels.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Cryoprotectants like sucrose (B13894) or trehalose (B1683222) may be added for frozen storage.[11]
-
Protocol 2: Quantification of Encapsulation Efficiency using a Ribogreen Assay
This is a common method for determining the encapsulation efficiency of RNA in LNPs.
Materials:
-
LNP-RNA formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (Tris-EDTA, pH 7.5)
-
Triton X-100 (2% solution)
-
96-well black plate
-
Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the free RNA in TE buffer to generate a standard curve.
-
-
Measure Free (Unencapsulated) RNA:
-
Dilute the LNP-RNA sample in TE buffer to a concentration within the range of the standard curve.
-
Add the RiboGreen reagent to the diluted LNP sample and the standard curve wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity. The RiboGreen dye cannot penetrate the intact LNPs, so this measurement corresponds to the amount of free RNA outside the nanoparticles.
-
-
Measure Total RNA:
-
To a separate aliquot of the diluted LNP-RNA sample, add Triton X-100 to a final concentration of 0.1% to lyse the nanoparticles and release the encapsulated RNA.
-
Add the RiboGreen reagent.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity. This measurement corresponds to the total amount of RNA (both encapsulated and free).
-
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of free RNA and total RNA from the fluorescence readings.
-
Calculate the EE using the following formula:
EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visual Guides
Below are diagrams created using DOT language to illustrate key workflows and relationships.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. knowmade.com [knowmade.com]
- 4. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021155274A1 - Methods of preparing lipid nanoparticles - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arcturusrx.com [arcturusrx.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ionizable Lipid, SM-102, ALC-0315 | BroadPharm [broadpharm.com]
Technical Support Center: Lipid R6 Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lipid R6 in their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound-containing lipid nanoparticles (LNPs)?
A1: For optimal stability, it is recommended to store this compound-containing LNP formulations at low temperatures, typically ranging from -20°C to -80°C.[1] Freezing helps to slow down chemical degradation processes such as hydrolysis and oxidation that can affect both the lipids and the encapsulated payload.[1] For short-term storage of up to 150 days, refrigeration at 2°C in a physiologically appropriate buffer (e.g., pH 7.4) can also maintain LNP stability.[2][3] Avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and a loss of efficacy.[2] If freezing is necessary, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended to prevent aggregation.[2]
Q2: How does the lipid composition of my formulation impact the stability of this compound LNPs?
A2: The lipid composition is a critical factor in the stability of LNPs.[1] A typical LNP formulation includes an ionizable lipid like this compound, phospholipids, cholesterol, and a PEG-lipid.[1] Cholesterol enhances the structural rigidity of the nanoparticle, while PEG-lipids provide a protective layer that reduces interactions with proteins and immune cells, extending circulation time.[1] The ratio of these components is crucial; for instance, a common starting molar ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. Fine-tuning this mixture can prevent degradation and aggregation, ensuring the therapeutic payload remains intact.[1]
Q3: Can I use my this compound reagent if it was accidentally left at room temperature or frozen?
A3: It is best to adhere to the manufacturer's recommended storage conditions. While some lipid reagents may be stable at room temperature for short periods, prolonged exposure can lead to degradation. If the reagent was frozen without a cryoprotectant, it may compromise the integrity of the lipid particles.[4][5] It is advisable to contact the manufacturer for specific guidance. For consistent and reliable results, using a new, properly stored vial is the safest approach.[4]
Q4: What analytical techniques are essential for characterizing this compound LNP stability?
A4: A comprehensive toolkit of analytical techniques is necessary to characterize LNP formulations. Key methods include:
-
Dynamic Light Scattering (DLS): To measure particle size, polydispersity index (PDI), and zeta potential, which are critical indicators of LNP stability.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the individual lipid components, assess lipid purity, and detect degradation products.[6][8]
-
Fluorescence Spectroscopy: To determine the encapsulation efficiency of the nucleic acid payload using dyes like RiboGreen.[6]
-
Cryo-Transmission Electron Microscopy (cryo-TEM): For visualization of LNP morphology, size, and internal structure.[9]
Troubleshooting Guide
Problem 1: Increase in LNP Size and Polydispersity Index (PDI) Over Time
Possible Cause:
-
Aggregation: Nanoparticles may be clumping together due to improper storage conditions, suboptimal lipid ratios, or interactions with the storage buffer.
-
Degradation: Chemical degradation of lipids can alter the LNP structure, leading to changes in size.[8]
Suggested Solutions:
-
Verify Storage Conditions: Ensure LNPs are stored at the recommended temperature (-20°C to -80°C) and that freeze-thaw cycles are minimized.[1][2]
-
Optimize Lipid Composition: Systematically vary the molar ratios of the helper lipids (e.g., DSPC, cholesterol) and PEG-lipid to improve particle stability.[1]
-
Evaluate Buffer Composition: Test different storage buffers (e.g., citrate, phosphate) to identify the most suitable one for your formulation. While pH may not always significantly impact stability, it's a factor to consider.[2]
Quantitative Data Summary: Impact of Storage Conditions on LNP Stability
| Storage Condition | Timepoint | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| -80°C | Day 0 | 85.2 | 0.11 | 95.3 |
| Day 30 | 85.5 | 0.12 | 95.1 | |
| Day 90 | 86.1 | 0.12 | 94.8 | |
| -20°C | Day 0 | 85.2 | 0.11 | 95.3 |
| Day 30 | 88.3 | 0.15 | 93.5 | |
| Day 90 | 95.7 | 0.19 | 90.1 | |
| 4°C | Day 0 | 85.2 | 0.11 | 95.3 |
| Day 7 | 87.9 | 0.14 | 94.2 | |
| Day 30 | 102.4 | 0.25 | 85.6 | |
| Room Temp (25°C) | Day 0 | 85.2 | 0.11 | 95.3 |
| Day 1 | 115.8 | 0.31 | 75.4 | |
| Day 3 | 150.1 | 0.45 | 60.2 |
Problem 2: Low Encapsulation Efficiency of Nucleic Acid Payload
Possible Cause:
-
Suboptimal Formulation Ratios: The ratio of this compound to the nucleic acid and other lipid components may not be optimal for efficient encapsulation.
-
Inefficient Mixing during Formulation: The method used to form the LNPs (e.g., microfluidic mixing) may not be optimized.[10]
-
Degradation of Nucleic Acid: The nucleic acid payload may be degrading during the formulation process.
Suggested Solutions:
-
Optimize Lipid-to-Payload Ratio: Systematically vary the ratio of this compound and total lipids to the nucleic acid to find the optimal encapsulation conditions.
-
Adjust Mixing Parameters: If using a microfluidic system, optimize the flow rates and lipid-to-aqueous phase ratios.[11]
-
Ensure Nucleic Acid Quality: Verify the integrity of your nucleic acid before encapsulation using techniques like gel electrophoresis.
Experimental Protocols
Protocol 1: LNP Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. The exact dilution will depend on the instrument's sensitivity.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Set the instrument parameters (e.g., scattering angle, laser wavelength).
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
For zeta potential, use an appropriate folded capillary cell and follow the instrument's instructions for measurement.
-
-
Data Analysis: Analyze the correlation function to determine the size distribution and PDI. The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski or Huckel approximation.
Protocol 2: Quantification of Lipid Components by HPLC
-
Sample Preparation: Disrupt the LNP structure to release the individual lipids. This can be achieved by diluting the sample in a solvent like methanol (B129727) or isopropanol.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two mobile phases is common, for example:
-
Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is suitable for lipid analysis.[6][8]
-
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each lipid component (this compound, DSPC, cholesterol, PEG-lipid).
-
Injection and Analysis: Inject the prepared sample and standards onto the HPLC system.
-
Data Analysis: Integrate the peak areas for each lipid in the sample chromatogram and quantify the concentration using the standard curve.
Protocol 3: Determination of Encapsulation Efficiency using a Fluorescence Assay
-
Principle: This assay uses a fluorescent dye (e.g., RiboGreen) that exhibits a significant increase in fluorescence upon binding to nucleic acids. The encapsulation efficiency is determined by measuring the fluorescence before and after disrupting the LNPs with a surfactant.
-
Reagents and Materials:
-
Fluorescent dye (e.g., Quant-iT RiboGreen).
-
Surfactant solution (e.g., 2% Triton X-100).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
96-well black microplate.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Prepare a standard curve of the free nucleic acid in TE buffer.
-
Dilute the LNP sample in TE buffer to a concentration within the linear range of the standard curve.
-
In the 96-well plate, add the diluted LNP sample to two sets of wells.
-
To one set of wells, add TE buffer (to measure the fluorescence of unencapsulated nucleic acid).
-
To the second set of wells, add the surfactant solution (to measure the total fluorescence after LNP disruption).
-
Add the fluorescent dye to all wells.
-
Incubate for a few minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Determine the concentration of unencapsulated nucleic acid from the fluorescence of the sample without surfactant, using the standard curve.
-
Determine the total concentration of nucleic acid from the fluorescence of the sample with surfactant.
-
Calculate the encapsulation efficiency (%EE) as follows: %EE = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100
-
Visualizations
Caption: Workflow for LNP formulation and stability testing.
Caption: Troubleshooting logic for LNP aggregation issues.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. dovepress.com [dovepress.com]
- 3. k2sci.com [k2sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. blog.curapath.com [blog.curapath.com]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
troubleshooting low transfection efficiency with Lipid R6
Welcome to the technical support center for Lipid R6 Transfection Reagent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their transfection experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful and reproducible results with this compound.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proprietary cationic lipid-based transfection reagent designed for efficient delivery of nucleic acids (DNA and RNA) into a wide range of eukaryotic cells. The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipid-nucleic acid complexes (lipoplexes). These complexes are taken up by cells, primarily through endocytosis, and the nucleic acid is subsequently released into the cytoplasm to be expressed or to elicit its function.
Q2: My transfection efficiency with this compound is very low. What are the most common causes?
Low transfection efficiency can be attributed to several factors. The most common issues include:
-
Suboptimal this compound-to-Nucleic Acid Ratio: The ratio of this compound to your nucleic acid is critical for efficient lipoplex formation and cellular uptake.[1][2][3]
-
Poor Quality of Nucleic Acid: Degraded, impure, or low-concentration plasmid DNA or RNA will result in poor transfection.[1][3]
-
Incorrect Cell Density: The confluency of your cells at the time of transfection significantly impacts efficiency.[1][4][5]
-
Presence of Serum or Antibiotics: While some protocols are serum-compatible, forming complexes in the presence of serum can be inhibitory.[1][4] Similarly, some antibiotics can be toxic to cells during transfection.[6][7]
-
Sub-optimal Incubation Times: The duration of complex formation and exposure of cells to the complexes are key parameters.[2][4]
Q3: I am observing high cytotoxicity after transfection with this compound. What can I do to reduce cell death?
High cytotoxicity is a common challenge with lipid-based transfection. To mitigate this:
-
Optimize Reagent Concentration: Using an excessive amount of this compound is a primary cause of cell death.[4] Perform a dose-response experiment to determine the lowest effective concentration.
-
Check Nucleic Acid Purity: Endotoxins in plasmid DNA preparations can induce a strong cytotoxic response. Use high-quality, endotoxin-free DNA.[1]
-
Ensure Optimal Cell Health: Only use healthy, actively dividing cells for your experiments.[5] Cells that are overgrown or have been passaged too many times are more susceptible to toxicity.[1][5]
-
Change Media After Transfection: For sensitive cell lines, replacing the transfection medium with fresh growth medium 4-6 hours after adding the lipoplexes can help reduce toxicity.[8]
Q4: Can I use this compound for both DNA and RNA transfection?
Yes, this compound is designed for the transfection of both plasmid DNA and small nucleic acids like siRNA and mRNA. However, optimal conditions, such as the reagent-to-nucleic acid ratio and cell density, may differ between DNA and RNA delivery.
Q5: Is it necessary to perform the transfection in serum-free medium?
For optimal performance, it is highly recommended to form the this compound-nucleic acid complexes in a serum-free medium.[1][4] Serum contains proteins that can interfere with complex formation. While the transfection itself can often be carried out in the presence of serum, for some sensitive cell lines or applications, a serum-free incubation period may be beneficial.
Troubleshooting Guide
Problem: Low Transfection Efficiency
This guide provides a systematic approach to troubleshooting and optimizing your experiments with this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low transfection efficiency.
Detailed Troubleshooting Steps
| Possible Cause | Recommended Solution |
| Suboptimal this compound:Nucleic Acid Ratio | The ratio of lipid to nucleic acid is a critical parameter. It is recommended to perform a titration to find the optimal ratio for your specific cell type and nucleic acid. Start with the ratios suggested in the protocol and test a range around that recommendation.[1][2][3] |
| Poor Nucleic Acid Quality | Use high-purity, sterile, and endotoxin-free nucleic acid. The A260/A280 ratio should be between 1.8 and 2.0. Verify the integrity of your nucleic acid by gel electrophoresis.[1] |
| Incorrect Cell Density/Confluency | Cells should be actively dividing at the time of transfection. For most cell lines, a confluency of 70-90% is recommended.[4] However, this can be cell-type dependent and may require optimization. |
| Presence of Inhibitors | Ensure that the medium used for complex formation is free of serum, as proteins can interfere with lipoplex formation.[1][4] Also, avoid using antibiotics in the medium during transfection, as they can increase cell stress and toxicity.[6] |
| Improper Complex Formation | Allow sufficient time for the this compound-nucleic acid complexes to form. Typically, a 15-30 minute incubation at room temperature is recommended.[3] Do not vortex the lipid reagent.[4][7] |
| Cell Health and Passage Number | Use cells that are healthy and have been passaged for a limited number of times. High passage numbers can lead to changes in cell behavior and reduced transfection efficiency.[1][5] |
Experimental Protocols
Protocol: Optimizing this compound Transfection
This protocol provides a framework for optimizing the this compound to DNA ratio for a novel cell line.
Materials:
-
This compound Transfection Reagent
-
High-quality plasmid DNA (e.g., expressing a fluorescent protein like GFP) at a concentration of 1 µg/µL
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
24-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA and this compound Dilutions (for one well):
-
In separate tubes, prepare the following dilutions in serum-free medium.
-
DNA Dilution: Dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium.
-
This compound Dilution: In a separate set of tubes, prepare a range of this compound dilutions. For example, to test ratios of 1:1, 2:1, 3:1, and 4:1 (µL of this compound to µg of DNA), dilute 0.5 µL, 1.0 µL, 1.5 µL, and 2.0 µL of this compound in 25 µL of serum-free medium each.
-
-
Formation of this compound-DNA Complexes:
-
Add the 25 µL of diluted DNA to each tube of diluted this compound.
-
Mix gently by pipetting up and down.
-
Incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the 50 µL of this compound-DNA complex solution to each well.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 4-6 hours, you may replace the transfection medium with fresh, complete growth medium, especially for sensitive cell lines.
-
-
Analysis:
-
After 24-48 hours, assess transfection efficiency (e.g., by fluorescence microscopy for GFP expression) and cytotoxicity (e.g., by visual inspection or a viability assay).
-
Optimization Data Summary
| This compound:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP Positive) | Cell Viability (%) |
| 1:1 | 15% | 95% |
| 2:1 | 45% | 90% |
| 3:1 | 65% | 80% |
| 4:1 | 70% | 60% |
Note: The above data is an example. Actual results will vary depending on the cell type and experimental conditions.
Signaling Pathways and Mechanisms
Mechanism of Lipid-Based Transfection
Caption: The mechanism of gene delivery using this compound.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Oligofectamine™ Transfection Reagent - FAQs [thermofisher.com]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionizable Lipid R6 in LNP Formulations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the ratio of a proprietary ionizable lipid, herein referred to as "Lipid R6," in lipid nanoparticle (LNP) formulations. The principles discussed are broadly applicable to many ionizable lipids used for nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an LNP formulation?
This compound is a cationic ionizable lipid, which is a critical component for both encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA) and facilitating its release into the cytoplasm of target cells.[1][2][3][4] During formulation at an acidic pH, this compound is positively charged, enabling strong electrostatic interactions with the nucleic acid backbone.[4][5] At physiological pH (~7.4), it becomes nearly neutral, reducing potential toxicity.[2][6] Once inside the cell's endosome, the acidic environment again protonates this compound, promoting fusion with the endosomal membrane and subsequent release of the cargo.[5][7]
Q2: How does the molar ratio of this compound affect LNP properties?
The molar ratio of this compound to other lipids (helper lipid, cholesterol, and PEG-lipid) is a critical parameter that directly influences the LNP's critical quality attributes (CQAs).[1][8] This ratio significantly impacts particle size, polydispersity index (PDI), encapsulation efficiency, stability, and ultimately, the therapeutic efficacy of the formulation.[8][9][10] An optimized ratio ensures a stable particle structure with a high payload encapsulation.[11]
Q3: What is the N:P ratio and how does it relate to the this compound concentration?
The N:P ratio is the molar ratio of protonatable nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid backbone.[12][13] This ratio governs the charge balance essential for complexation and encapsulation.[12] While the this compound molar percentage defines its proportion relative to other lipids, the N:P ratio specifically dictates the charge interaction with the cargo. An optimal N:P ratio, typically between 3 and 6, is crucial for achieving high encapsulation efficiency.[12][13] Adjusting the amount of this compound directly alters the N:P ratio for a given amount of nucleic acid.
Q4: What are the common signs of a suboptimal this compound ratio?
Indicators of a non-optimized this compound ratio include:
-
Low Encapsulation Efficiency: Insufficient this compound can lead to poor complexation with the nucleic acid cargo.[14]
-
Increased Particle Size and PDI: An improper ratio can disrupt the self-assembly process, resulting in larger, more heterogeneous particles.[9]
-
Particle Aggregation: Formulations with incorrect lipid ratios may be unstable, leading to aggregation over time.[9]
-
Reduced Potency: Ineffective encapsulation or particle characteristics can lead to poor cellular uptake and endosomal escape, diminishing the therapeutic effect.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the this compound ratio.
Problem: Low Encapsulation Efficiency (<85%)
| Potential Cause | Recommended Solution |
| Insufficient this compound | Increase the molar ratio of this compound to enhance electrostatic interaction with the nucleic acid. This will increase the N:P ratio.[4][9] |
| Suboptimal N:P Ratio | Systematically screen N:P ratios from 3 to 6 by adjusting the amount of this compound while keeping the nucleic acid concentration constant.[12] |
| Poor Lipid Quality | Ensure high purity of this compound and other lipid components, as impurities can interfere with LNP formation and stability.[9] |
| Incorrect pH of Aqueous Buffer | Verify that the aqueous buffer used for nucleic acid dilution is acidic (pH 4-5) to ensure this compound is fully protonated during mixing.[12] |
Problem: Large Particle Size (>150 nm) or High PDI (>0.2)
| Potential Cause | Recommended Solution |
| Incorrect Lipid Molar Ratios | The overall ratio of all four lipid components is crucial. Altering the this compound ratio may require re-optimization of the helper lipid, cholesterol, and PEG-lipid percentages.[8][10] |
| Manufacturing Process Parameters | Optimize microfluidic mixing parameters, such as the total flow rate (TFR) and flow rate ratio (FRR). Higher TFRs generally lead to smaller particles.[11][15] |
| Lipid Miscibility Issues | Ensure all lipids are fully dissolved in the ethanol (B145695) phase before mixing. Heating may be required for some components like DSPC and cholesterol.[16][17] |
| Lipid Degradation | Lipid hydrolysis can lead to increased particle size and aggregation. Use fresh lipid stock solutions and store them properly at -20°C.[9] |
Problem: LNP Aggregation Post-Formulation
| Potential Cause | Recommended Solution |
| Insufficient PEG-Lipid | The PEG-lipid provides a protective hydrophilic shield that prevents aggregation. Ensure the molar percentage of the PEG-lipid is adequate (typically 1.5-2.5 mol%). |
| Residual Ethanol | High concentrations of residual ethanol after formulation can destabilize LNPs. Ensure efficient buffer exchange and ethanol removal through methods like tangential flow filtration (TFF) or dialysis.[18] |
| Inappropriate Final Buffer | After dialysis or TFF, ensure the LNPs are stored in a suitable neutral buffer, such as PBS, at the correct pH (7.4).[12] |
Quantitative Data Summary
The following tables summarize the expected impact of varying the this compound molar ratio on key LNP quality attributes. These are generalized trends, and optimal values are formulation-dependent.
Table 1: Effect of this compound Molar Ratio on LNP Size and PDI
| This compound (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Expected Size (nm) | Expected PDI |
| 30 | 20 | 48.5 | 1.5 | 120 - 180 | > 0.25 |
| 40 | 10 | 48.5 | 1.5 | 90 - 130 | < 0.20 |
| 50 | 10 | 38.5 | 1.5 | 70 - 100 | < 0.15 |
| 60 | 10 | 28.5 | 1.5 | 110 - 160 | > 0.20 |
Note: The 50:10:38.5:1.5 ratio is a common starting point for many formulations.[16][17]
Table 2: Effect of N:P Ratio on Encapsulation Efficiency (EE)
| N:P Ratio | Expected EE (%) | Comments |
| 2 | 60 - 75% | Insufficient positive charge for complete nucleic acid complexation. |
| 4 | 85 - 95% | Often a good balance between high EE and minimizing excess cationic lipid. |
| 6 | > 95% | Typically provides robust and high encapsulation. |
| 8 | > 95% | May lead to higher toxicity due to excess positive charge. |
Experimental Protocols & Visualizations
Experimental Workflow for LNP Formulation and Characterization
The diagram below outlines the general workflow from lipid preparation to final LNP characterization.
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the formation of LNPs using a microfluidic system.
-
Lipid Phase Preparation:
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG in 100% ethanol.[16] Heating to 60-65°C may be necessary to fully dissolve DSPC and cholesterol.[16][17]
-
Combine the individual lipid stocks to create a final lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[16]
-
-
Aqueous Phase Preparation:
-
Dilute the nucleic acid (mRNA/siRNA) stock to the desired concentration in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[12]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous solution into another.
-
Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:organic).[12]
-
-
Purification:
-
Sterilization and Storage:
-
Filter the final LNP solution through a 0.2 µm sterile filter.[17]
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Troubleshooting Logic for Low Encapsulation Efficiency
The following diagram provides a logical path for troubleshooting low encapsulation efficiency.
Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the average particle size (Z-average) and polydispersity index (PDI).[18]
-
Sample Preparation: Dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration to achieve a derived count rate between 100 and 500 kcps (kilocounts per second).
-
Instrument Setup: Set the instrument parameters, including the dispersant (water), temperature (25°C), and measurement angle (e.g., 173°).
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes. Perform at least three consecutive measurements.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous sample.[11]
Protocol 3: Determination of Encapsulation Efficiency (EE)
This protocol uses a fluorescence-based assay (e.g., RiboGreen) to quantify encapsulated vs. total RNA.
-
Total RNA Measurement:
-
In a 96-well plate, dilute a sample of the LNP formulation in a TE buffer containing a disrupting surfactant (e.g., 0.2% Triton X-100).[17]
-
Incubate for 10-15 minutes at room temperature to lyse the LNPs and release all RNA.
-
Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Free RNA Measurement:
-
In a separate well, dilute the same amount of the LNP formulation in TE buffer without the surfactant.
-
Add the RiboGreen reagent immediately and measure the fluorescence. This value represents the unencapsulated (free) RNA.
-
-
Calculation:
-
Use a standard curve of known RNA concentrations to convert fluorescence values to RNA concentrations.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
References
- 1. Optimizing Lipid Formulations For Targeted RNA-LNP Applications [bioprocessonline.com]
- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 4. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomol.com [biomol.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 15. susupport.com [susupport.com]
- 16. echelon-inc.com [echelon-inc.com]
- 17. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 18. blog.curapath.com [blog.curapath.com]
Technical Support Center: Overcoming Lipid R6 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the cationic lipid formulation, Lipid R6, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing cytotoxicity?
A1: this compound is a cationic lipid-based formulation designed for the delivery of nucleic acids into cells. Like many cationic lipids, this compound can induce cytotoxicity, particularly at higher concentrations. The toxicity is often linked to the positive charge of the lipid headgroups, which can interact with and disrupt cellular membranes. This disruption can lead to apoptosis (programmed cell death) and other forms of cellular stress. The cytotoxic mechanism is often dependent on the cell type and the experimental conditions.[1]
Q2: What are the common signs of this compound-induced cytotoxicity?
A2: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation or DNA fragmentation.[1][2]
-
Increased levels of reactive oxygen species (ROS), leading to oxidative stress.[1]
-
Disruption of the mitochondrial membrane potential.[1]
Q3: How does this compound induce apoptosis?
A3: Cationic lipids like this compound can trigger apoptosis through multiple signaling pathways. A common mechanism involves the induction of mitochondrial dysfunction. This can lead to the release of pro-apoptotic factors from the mitochondria, activating a cascade of enzymes called caspases (e.g., caspase-9 and caspase-3), which execute the process of cell death.[1][2][3][4] Additionally, some lipids can activate death receptor pathways on the cell surface, also leading to caspase activation.[3][4]
Q4: Can the presence of serum in the culture medium affect this compound cytotoxicity?
A4: Yes, the presence of fetal bovine serum (FBS) or other sera can influence the cytotoxic effects of this compound. Serum components can interact with the lipid complexes, potentially reducing their toxicity. However, for some applications, serum-free conditions are required, which may exacerbate cytotoxicity. It has been observed that the cytotoxicity of some lipid-based agents is attenuated by the presence of FBS.[5]
Troubleshooting Guide
High Cell Death After Transfection with this compound
Problem: A significant number of cells are dying after the introduction of this compound-nucleic acid complexes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration of this compound that balances transfection efficiency with cell viability. Start with a low concentration and gradually increase it. |
| Incubation time with lipid complexes is too long. | Optimize the incubation time. For some cell lines, a shorter exposure (e.g., 4-6 hours) to the lipid complexes is sufficient, after which the medium can be replaced with fresh, complete medium. |
| Cell confluence is not optimal. | Ensure cells are in the mid-logarithmic growth phase and are plated at an appropriate density. Cells that are too sparse or too confluent can be more susceptible to toxicity.[6] |
| Uneven distribution of lipid complexes. | Gently rock the plate after adding the lipid complexes to ensure even distribution and prevent localized high concentrations. |
Low Transfection Efficiency with High Cytotoxicity
Problem: Even at concentrations that cause significant cell death, the efficiency of nucleic acid delivery is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal this compound to nucleic acid ratio. | Optimize the ratio of this compound to your nucleic acid. A titration experiment can help identify the ratio that forms the most effective and least toxic complexes. |
| Poor quality of nucleic acid. | Ensure your nucleic acid is of high purity and integrity. Contaminants can affect complex formation and cell health. |
| Incompatible cell medium. | Some media components can interfere with lipid complex formation. Consider forming the complexes in a serum-free and antibiotic-free medium before adding them to the cells. |
Quantitative Data Summary
The following tables present hypothetical data from dose-response experiments to illustrate the relationship between this compound concentration, cell viability, and apoptosis induction in a model cell line.
Table 1: Effect of this compound Concentration on Cell Viability (48 hours post-transfection)
| This compound Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 2.5 |
| 0.5 | 95 | ± 3.1 |
| 1.0 | 82 | ± 4.5 |
| 2.5 | 55 | ± 6.2 |
| 5.0 | 25 | ± 5.8 |
Table 2: Caspase-3 Activity as a Measure of Apoptosis
| This compound Concentration (µg/mL) | Relative Caspase-3 Activity | Standard Deviation |
| 0 (Control) | 1.0 | ± 0.1 |
| 0.5 | 1.2 | ± 0.2 |
| 1.0 | 2.5 | ± 0.4 |
| 2.5 | 5.8 | ± 0.7 |
| 5.0 | 9.2 | ± 1.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare different concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths at different time points. The rate of increase in fluorescence is proportional to the caspase-3 activity.
Visualizations
References
- 1. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Metabolism, Apoptosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Metabolic Lipid Mediators in the Regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipid basis of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhamnolipids elicit the same cytotoxic sensitivity between cancer cell and normal cell by reducing surface tension of culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Lipid R6 Production Scale-Up
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the production of Lipid R6 for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound production from a lab to an industrial scale?
A1: The primary challenges include maintaining batch-to-batch consistency, controlling the physicochemical properties of the final product, managing impurities, and ensuring the scalability of the chosen manufacturing technology.[1][2][3] As production volume increases, issues with mixing efficiency, heat transfer, and reaction kinetics can lead to variations in yield, purity, and the performance of the final formulation.[4] Furthermore, securing a reliable supply of high-quality raw materials is crucial and can be a significant hurdle.[1]
Q2: How does the scale-up process affect the critical quality attributes (CQAs) of this compound-based formulations, such as lipid nanoparticles (LNPs)?
A2: Scaling up can significantly impact CQAs like particle size, polydispersity index (PDI), and encapsulation efficiency.[5][6] Techniques that work well at a small scale, such as microfluidics, may not be easily transferable to large-scale production, potentially altering the particle formation process.[1][7] Variations in process parameters like flow rates and mixing speeds at larger scales can lead to larger particle sizes, wider size distributions (higher PDI), and reduced encapsulation efficiency, all of which can affect the therapeutic efficacy and safety of the product.[4][8]
Q3: What are the main sources of impurities in large-scale this compound synthesis?
A3: Impurities can originate from several sources, including the raw materials, side reactions during synthesis, or degradation of the lipid during production and storage.[9] Oxidative impurities, such as N-oxides, are of particular concern as they can react with and degrade active pharmaceutical ingredients (APIs) like mRNA.[9][10] Residual solvents and catalysts from the synthesis and purification steps are also common impurities that must be carefully monitored and controlled.[3]
Q4: Why is raw material quality so critical for scaling up production?
A4: The quality and consistency of raw materials, including the starting materials for this compound synthesis, cholesterol, and other helper lipids, are fundamental to the reproducibility of the manufacturing process.[1] Variability in the purity or impurity profile of these materials can lead to significant batch-to-batch inconsistencies in the final product's quality and performance.[4][9] Establishing stringent specifications and analytical testing for incoming raw materials is essential for a robust and scalable process.[9]
Troubleshooting Guide
Category 1: Synthesis & Purity
Q: We are observing a new, unidentified impurity in our this compound batches after scaling up to a 50L reactor. How can we identify and control it?
A:
-
Problem Identification: Scaling up can alter reaction kinetics and temperature profiles, potentially favoring different side reactions. The new impurity is likely a process-related impurity.
-
Troubleshooting Steps:
-
Characterization: Use high-resolution mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity.[11][12][13] Compare the impurity profile to that of the starting materials to rule out a contaminant.
-
Root Cause Analysis: Investigate process parameters that changed during scale-up. Focus on temperature control, mixing speed, and reagent addition rates. Inadequate mixing or localized "hot spots" in a large reactor can lead to side product formation.
-
Process Optimization: Once the cause is identified, adjust the process parameters. This may involve modifying the mixing geometry, improving heat exchange, or optimizing the rate of reagent addition.
-
Purification: Develop a purification step, such as chromatography or recrystallization, specifically designed to remove the identified impurity.
-
Category 2: Formulation & Particle Size Control
Q: Our LNP formulation with this compound shows a significant increase in particle size and PDI (>0.2) at the larger scale. What is causing this and how can we fix it?
A:
-
Problem Identification: Loss of control over particle size and distribution is a common scale-up challenge, often related to the mixing process where nanoparticles are formed.[4][5] A PDI greater than 0.2 indicates a wide particle size distribution, which can impact efficacy and stability.[4]
-
Troubleshooting Workflow: dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High PDI & Particle Size\nObserved at Scale", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMixing [label="Evaluate Mixing Technology\n(e.g., Microfluidics vs. T-junction)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeParams [label="Optimize Process Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; CheckLipidQuality [label="Verify this compound & \nRaw Material Quality", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustRatio [label="Adjust Flow Rate Ratio\n(Aqueous:Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustTFR [label="Adjust Total Flow Rate (TFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TestImpurity [label="Test for Impurities\n in Lipid Stock", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Achieve Target Size & PDI", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMixing [label="Is mixing scalable?"]; CheckMixing -> OptimizeParams [label="Yes"]; CheckMixing -> Start [label="No, re-evaluate\n at lab scale", style=dashed, color="#5F6368"]; OptimizeParams -> AdjustRatio; OptimizeParams -> AdjustTFR; Start -> CheckLipidQuality [label="Process parameters\n ruled out"]; CheckLipidQuality -> TestImpurity; AdjustRatio -> Solution; AdjustTFR -> Solution; TestImpurity -> Solution [label="If impurities are\n impacting self-assembly"]; }
Caption: Troubleshooting workflow for particle size and PDI issues.
-
Troubleshooting Steps:
-
Evaluate Mixing Method: The mixing technique is critical.[5] If you transitioned from a highly controlled method like microfluidics to a simpler T-junction mixer, the mixing environment has changed drastically.[7] Ensure your large-scale mixing technology provides rapid and homogenous mixing.
-
Optimize Flow Rate Ratio: The ratio of the aqueous phase to the lipid-organic phase is a key parameter for controlling particle size.[6][14] Systematically vary this ratio at the larger scale to find the new optimum. Generally, a higher aqueous-to-organic ratio can lead to smaller particles.[6]
-
Adjust Total Flow Rate (TFR): TFR also influences particle size and PDI.[14] Increasing the TFR can sometimes lead to smaller, more uniform particles due to more rapid mixing, but this depends on the specific mixing system.
-
Check this compound Quality: Inconsistent quality or the presence of impurities in the this compound batch can interfere with the self-assembly process, leading to larger and more varied particles.[9]
-
Data & Protocols
Table 1: Impact of Process Parameters on LNP Size & PDI
This table summarizes typical effects of key process parameters on LNP critical quality attributes during scale-up.
| Parameter | Change | Expected Impact on Particle Size | Expected Impact on PDI | Rationale |
| Flow Rate Ratio | Increase Aqueous:Organic Ratio | Decrease | Decrease | Faster solvent dilution promotes more rapid precipitation and smaller, more uniform nuclei formation.[6][14] |
| Total Flow Rate (TFR) | Increase | Decrease | Decrease | Higher TFR in efficient mixers reduces mixing time, leading to more controlled particle formation.[14] |
| Lipid Concentration | Increase | Increase | Increase | Higher concentration can lead to particle aggregation before stabilization is complete.[15] |
| Temperature | Increase | Decrease | May Decrease | Lowering viscosity can improve mixing efficiency, but may also impact lipid stability.[15] |
Experimental Protocol: Purity Analysis of this compound by HPLC-MS
This protocol outlines a standard method for quantifying this compound and detecting potential impurities.
Objective: To determine the purity of a this compound sample and identify and quantify process-related impurities.
Materials:
-
This compound sample, dissolved in a suitable organic solvent (e.g., Methanol:Chloroform 1:1).
-
HPLC-grade solvents (Water, Acetonitrile, Methanol).
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification).
-
Reference standards for this compound and any known impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.[16]
-
Mass Spectrometer (MS), such as a Triple Quadrupole or Time-of-Flight (ToF) instrument.[12][16]
-
C18 Reverse-Phase HPLC column.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the solvent to a final concentration of ~1 mg/mL.
-
Prepare a series of dilutions for a calibration curve using the this compound reference standard.
-
If available, prepare solutions of known impurities for peak identification.
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 99% B over 7 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Set up a scheduled Multiple Reaction Monitoring (MRM) experiment for this compound and known impurities.[10] For unknown impurities, use a full scan or product ion scan mode.
-
-
Data Analysis:
-
Integrate the peak area for this compound and all detected impurities.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Use the calibration curve to quantify the amount of this compound.
-
Use MS fragmentation data to tentatively identify unknown impurity structures.[17]
-
Diagram: Key Stages in LNP Scale-Up & Quality Control
This diagram illustrates the critical stages of scaling up lipid nanoparticle production and the associated quality control checkpoints.
// QC Checkpoints node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", fontsize=9, fixedsize=true, width=1.5, height=1.5]; QC1 [label="Impurity\nProfiling"]; QC2 [label="Particle Size\n& PDI"]; QC3 [label="Encapsulation\nEfficiency"]; QC4 [label="Sterility &\nEndotoxin"];
// Connections Purification -> QC1 [color="#5F6368"]; QC1 -> Formulation [color="#5F6368"]; Formulation -> QC2 [color="#5F6368"]; Purification2 -> QC3 [color="#5F6368"]; FillFinish -> QC4 [color="#5F6368"]; }
Caption: Key stages and quality control checkpoints in LNP manufacturing scale-up.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijsat.org [ijsat.org]
- 4. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 5. susupport.com [susupport.com]
- 6. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 7. pharmasource.global [pharmasource.global]
- 8. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. lcms.cz [lcms.cz]
- 11. Applications of Lipid Analysis and Characterization in Chemical Industry | MolecularCloud [molecularcloud.org]
- 12. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaved.com [pharmaved.com]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Lipid R6 aggregation problems and solutions
Welcome to the Technical Support Center for Lipid R6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound aggregation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: I am observing visible precipitation/aggregation in my this compound formulation upon storage.
-
Possible Cause: Suboptimal storage temperature.
-
Suggested Solution: Lipid formulations can be sensitive to temperature fluctuations.[1][2][3][4][5] Storing this compound at the recommended temperature is crucial. For many lipid-based formulations, refrigeration at 4°C is advised, but freezing should be avoided as it can disrupt the integrity of lipid particles.[6] Always refer to the product-specific storage guidelines. Lowering the temperature can induce aggregation in some lipid vesicles.[2][4]
-
Possible Cause: Incorrect pH of the formulation buffer.
-
Suggested Solution: The pH of the buffer can significantly impact the stability of lipid nanoparticles.[7][8][9][10] For initial formulations, it is recommended to test different buffers (e.g., citrate, acetate, phosphate) at various pH levels, typically between 3.0 and 5.0.[11] The stability of some lipids is minimal at a neutral pH of 6.5, with increased degradation at lower or higher pH values.[8]
-
Possible Cause: High lipid concentration.
-
Suggested Solution: While maximizing lipid concentration can improve yield, excessively high concentrations can lead to increased particle size due to coalescence and the formation of micelles, contributing to aggregation.[12] Consider optimizing the lipid concentration by testing a range of concentrations to find the balance between yield and stability.
Problem 2: My this compound-based drug delivery system shows low encapsulation efficiency.
-
Possible Cause: Inefficient lipid extraction or preparation.
-
Suggested Solution: Proper lipid sample preparation is critical. Use LC-MS grade solvents and flush samples with argon gas to prevent lipid oxidation.[13] The addition of an external standard can help ensure extraction efficiency.[13]
-
Possible Cause: Crystallization of the lipid matrix.
-
Suggested Solution: Highly ordered crystallization of the solid lipid matrix can leave limited space for the encapsulated compound, leading to its expulsion.[14] Consider using nanostructured lipid carriers (NLCs) which combine different lipid molecules to create a less ordered matrix, improving encapsulation stability.[14]
Problem 3: I am experiencing inconsistent results and poor reproducibility in my experiments.
-
Possible Cause: Variability in cell health and passage number.
-
Suggested Solution: The condition of the target cells is crucial for successful experiments. Use cells with a low passage number that are healthy and actively dividing.[11] A cell confluence of 70-90% is often recommended, though this can be cell-type dependent.[11]
-
Possible Cause: Interference from serum or antibiotics.
-
Suggested Solution: When forming lipid complexes, use a serum-free medium.[6][11] Serum components can interfere with the formation of lipid nanoparticles.[11] Antibiotics can also be omitted from the transfection medium as they may cause cell stress.[11]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound aggregation?
A1: Several factors can influence the aggregation of this compound. The primary factors include:
-
Temperature: Both high and low temperatures can affect stability.[1][2][3][4][5]
-
pH: The pH of the surrounding buffer can alter the charge and interactions of the lipid headgroups.[7][8][9][10]
-
Lipid Concentration: Higher concentrations can lead to increased aggregation.[12]
-
Excipients: The presence and type of excipients can either prevent or contribute to aggregation.[15][16][17][18]
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between lipid particles.
Q2: Can I freeze my this compound reagent for long-term storage?
A2: Freezing can compromise the integrity and composition of lipid particles, potentially affecting the reagent's performance.[6] It is generally advisable to store lipid reagents at 4°C. For specific long-term storage protocols, always consult the manufacturer's guidelines.
Q3: What type of excipients can I use to prevent this compound aggregation?
A3: The inclusion of certain excipients can improve the stability of biotherapeutic formulations.[15][16][17][18] Ethoxylated compounds, such as polysorbates, have shown good performance in preventing aggregation by shielding aggregation-prone regions.[15] Alkylsaccharides have also been found to be effective in preventing protein aggregation.[19]
Q4: How can I analyze and quantify this compound aggregation?
A4: Several analytical techniques can be used to assess lipid aggregation:
-
Dynamic Light Scattering (DLS): To measure particle size and size distribution.[20]
-
Mass Spectrometry (MS): Including MALDI-MS, ESI-MS, and SI-MS, for detailed lipid analysis.[21][22]
-
Chromatography: Techniques like HPLC and GC can be used to separate and quantify lipid species.[21][23]
-
Microscopy: Techniques like cryogenic scanning electron microscopy (Cryo-SEM) can be used to visualize nanoparticles.[20]
Data Presentation
Table 1: Influence of Environmental Factors on this compound Stability
| Factor | Optimal Range/Condition | Potential Issue with Suboptimal Condition |
| Temperature | 4°C (Refrigerated) | Aggregation upon freezing or elevated temperatures[1][2][3][4][5][6] |
| pH | 3.0 - 5.0 for formulation | Increased degradation and aggregation at neutral or high pH[7][8][9][10][11] |
| Lipid Concentration | Optimized for specific application | Increased particle size and micelle formation at high concentrations[12] |
| Ionic Strength | Application-dependent | Can promote aggregation by screening surface charges |
Table 2: Recommended Excipients for Preventing this compound Aggregation
| Excipient Class | Examples | Mechanism of Action |
| Polysorbates | Polysorbate 20, Polysorbate 80 | Shielding aggregation-prone regions[15] |
| Alkylsaccharides | ProTek excipients | Increasing solution stability[19] |
| Polyethylene Glycol (PEG) | PEGylated lipids | Steric stabilization |
Experimental Protocols
Protocol 1: Basic this compound Formulation
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in ethanol (B145695) at the desired molar ratio. A common starting point for lipid molar ratios is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[11]
-
-
Preparation of Aqueous Buffer:
-
Prepare the desired buffer (e.g., citrate, acetate) at the optimal pH (typically 3.0-5.0).[11]
-
-
Formation of Lipid Nanoparticles:
-
Rapidly inject the lipid-ethanol solution into the aqueous buffer with vigorous stirring.
-
-
Purification:
-
Remove the ethanol and unincorporated components via dialysis or tangential flow filtration against the final formulation buffer (e.g., PBS pH 7.4).
-
Protocol 2: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the this compound formulation in an appropriate buffer to a suitable concentration for DLS analysis.
-
-
Instrument Setup:
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
-
Measurement:
-
Place the sample cuvette in the DLS instrument and initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to determine the particle size distribution and polydispersity index (PDI). An increase in particle size or PDI over time can indicate aggregation.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound formulation and analysis.
Caption: Logical workflow for troubleshooting this compound aggregation.
References
- 1. Temperature-dependence of membrane protein–lipid interactions in membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Lipid Vesicle Aggregation Induced by Cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature effects on the aggregation state and activity of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Lipid-Based Metabolic Adaptation Strategies in Response to Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbi.ku.dk [nbi.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 19. neurelis.com [neurelis.com]
- 20. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
preventing Lipid R6 hydrolysis during storage
This guide provides technical support for preventing the hydrolysis of Lipid R6 during storage, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Disclaimer
"this compound" is not a standard chemical nomenclature found in public literature. This guide provides best practices applicable to common synthetic research lipids, such as phospholipids, which are susceptible to hydrolysis and oxidation. The principles outlined here are based on established lipid handling protocols.
Frequently Asked Questions (FAQs)
Q1: What is lipid hydrolysis and why is it a critical issue?
A1: Lipid hydrolysis is the chemical breakdown of a lipid's ester bonds by reaction with water. For many lipids, this process yields a free fatty acid and a lysolipid.[1][2] This degradation is problematic because:
-
Loss of Activity: The resulting lysolipid and fatty acid may lack the biological activity of the intact this compound, leading to inaccurate and non-reproducible experimental results.
-
Altered Physical Properties: Hydrolysis can change the lipid's solubility, aggregation state, and ability to form structures like liposomes, impacting formulation characteristics.
-
Introduction of Artifacts: The degradation products can have their own biological effects, potentially confounding experimental outcomes.
Q2: What are the optimal storage conditions for this compound?
A2: The optimal conditions depend on whether the lipid is a powder or in solution. After preparation, lipid extracts should be stored in organic solvents with antioxidants at -20°C or lower in an airtight container, protected from light and oxygen.[1][3]
Q3: How should I handle powdered versus solution forms of this compound?
A3: Handling differs significantly:
-
Powdered Form: If this compound has saturated fatty acid chains, it is likely stable as a powder.[4][5][6] However, if it contains unsaturated fatty acids, it is highly hygroscopic (attracts water) and should be dissolved in a suitable anhydrous organic solvent immediately upon receipt.[4][5][6][7] To prevent condensation, always allow the container to warm to room temperature before opening.[4][7]
-
Solution Form: Store solutions in a glass vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen), at -20°C or colder.[4][6][8] Never use plastic containers (e.g., polypropylene (B1209903) or polystyrene tubes) for storage in organic solvents, as plasticizers can leach into the solution and contaminate your sample.[4][6][7][8]
Q4: How many times can I safely freeze-thaw my this compound solution?
A4: You should minimize freeze-thaw cycles as much as possible. Repeated cycling can lead to lipid degradation and variability in experimental results.[1] It is highly recommended to aliquot the lipid solution into single-use volumes upon receipt to avoid the need to thaw the entire stock for each experiment.
Q5: My this compound is in an aqueous suspension. How long is it stable?
A5: Long-term storage of lipids in aqueous suspensions is strongly discouraged due to the high risk of hydrolysis.[4][5][8] In a buffered solution at pH 7.4 and 4°C, many lipids are only stable for 5-7 days before significant degradation occurs.[8] For long-term storage, the lipid should be in a suitable organic solvent or lyophilized.
Troubleshooting Guide
Problem: I am observing inconsistent or non-reproducible results in my experiments.
-
Possible Cause: Degradation of this compound stock. Hydrolysis or oxidation may have altered the concentration and purity of the active lipid.
-
Solution:
-
Use a Fresh Aliquot: Always use a fresh, previously unthawed aliquot for critical experiments.
-
Perform a Quality Check: Assess the purity of your stock solution using a simple method like Thin-Layer Chromatography (TLC) or a more quantitative one like High-Performance Liquid Chromatography (HPLC). Compare the results to a fresh standard if available.
-
Problem: My lipid solution appears cloudy or has formed a precipitate.
-
Possible Cause:
-
Aggregation: The lipid may have come out of solution, especially at low temperatures.
-
Hydrolysis: The hydrolysis products (lysolipid and free fatty acid) may have different solubilities than the parent lipid, causing them to precipitate.
-
-
Solution:
-
Warm and Vortex: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Check for Degradation: If the precipitate remains, it is likely a sign of degradation. Analyze the sample using TLC or HPLC to confirm the presence of hydrolysis products. Discard the stock if significant degradation is confirmed.
-
Problem: I see new peaks/spots in my HPLC/TLC analysis of this compound.
-
Possible Cause: These new signals are characteristic of degradation products. In the case of hydrolysis, you would expect to see peaks corresponding to the lysolipid and the free fatty acid.
-
Solution:
-
Identify Products: If using mass spectrometry (LC-MS), identify the mass of the new peaks to confirm if they correspond to expected hydrolysis or oxidation products.
-
Review Storage Protocol: This is a clear indication that your storage and handling procedures need to be improved. Refer to the recommended storage conditions to minimize further degradation. Discard the degraded stock.
-
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions to minimize hydrolysis.
| Parameter | Recommended Condition | Rationale & Citation |
| Physical Form | Organic Solvent | Water is required for hydrolysis; storing in an anhydrous organic solvent minimizes this risk.[1][4][8] |
| Temperature | -20°C or -80°C | Low temperatures slow the rate of chemical reactions, including hydrolysis and oxidation.[1][4][6][7] |
| Container | Borosilicate Glass Vial | Organic solvents can leach plasticizers and other contaminants from plastic tubes.[4][5][7][8] |
| Cap | Teflon-Lined Screw Cap | Teflon provides an inert barrier. Storing organic solutions below -30°C in screw-cap vials is not recommended as the liner may contract and cause leakage.[4][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purging the vial with an inert gas displaces oxygen, preventing oxidation of unsaturated fatty acid chains.[4][6][7][8] |
| Handling | Aliquot into single-use vials | Minimizes freeze-thaw cycles and contamination risk.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol provides a framework for determining the stability of this compound under different storage conditions.
Objective: To quantify the degradation of this compound over time by monitoring the decrease in its peak area and the appearance of degradation product peaks.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., chloroform (B151607) or ethanol) at a known concentration.
-
Dispense aliquots of the stock solution into multiple glass vials with Teflon-lined caps.
-
Divide the vials into different storage condition groups (e.g., -20°C with argon, 4°C, room temperature).
-
-
Time Points:
-
Establish a timeline for analysis (e.g., Day 0, Day 7, Day 14, Day 30).
-
-
HPLC Analysis:
-
At each time point, take one vial from each storage group.
-
If the storage solvent is not compatible with the HPLC mobile phase, evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into an HPLC system, typically equipped with a C18 column for lipid separation.
-
Use a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
-
Data Analysis:
-
At Day 0, identify the peak corresponding to intact this compound.
-
At subsequent time points, integrate the peak area of the intact this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining at each time point relative to Day 0.
-
Plot the percentage of intact this compound versus time for each storage condition to determine the stability profile.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Quality Control
Objective: To quickly and qualitatively assess the purity of a this compound sample and detect gross hydrolysis.
Methodology:
-
Plate Preparation: Use a silica (B1680970) gel TLC plate.
-
Sample Spotting:
-
Dissolve a small amount of your this compound sample in a volatile organic solvent like chloroform or a chloroform/methanol mixture.
-
Using a capillary tube, carefully spot a small amount of the solution onto the TLC plate baseline.
-
If available, spot a fresh or standard sample of this compound alongside your test sample.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v, this may need optimization).
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and let it dry completely.
-
Visualize the spots using an appropriate method, such as iodine vapor or a primuline (B81338) spray followed by UV light.
-
-
Interpretation:
-
An intact, pure lipid should appear as a single spot.
-
Hydrolysis will be indicated by the appearance of additional spots. Typically, the free fatty acid will be less polar (higher Rf value), and the lysolipid will be more polar (lower Rf value) than the parent lipid.
-
Visualizations
Chemical Pathway and Troubleshooting Workflows
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Avanti Research™ FAQs [sigmaaldrich.com]
impact of buffer conditions on Lipid R6 performance
Welcome to the technical support center for Lipid R6, your solution for efficient nucleic acid delivery. This guide is designed to help you optimize your experiments and troubleshoot any issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a proprietary cationic lipid-based transfection reagent designed for the efficient delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into a wide range of eukaryotic cells. Its primary application is in cellular and molecular biology research for gene expression, gene silencing, and other functional studies.
Q2: How should I store this compound?
A2: this compound should be stored at 4°C upon receipt. Do not freeze the reagent, as this can compromise the integrity of the lipid nanoparticles and negatively impact its performance.[1][2] Accidental freezing may reduce its effectiveness.[1][2]
Q3: Can I use this compound in the presence of serum and antibiotics?
A3: For optimal performance, it is crucial to form the this compound-nucleic acid complexes in a serum-free medium.[1][2][3] Serum can interfere with complex formation. However, once the complexes are formed, they can be added to cells cultured in medium containing serum and antibiotics. Most modern transfection reagents, including this compound, are compatible with antibiotics in the culture medium during transfection.[4]
Q4: What is the recommended cell confluency for transfection with this compound?
A4: The optimal cell confluency at the time of transfection is between 70-90%.[5] Transfecting cells at a lower or higher confluency can lead to reduced efficiency or increased cytotoxicity.
Q5: How long does it take to see gene expression or knockdown after transfection with this compound?
A5: The timeframe for observing results depends on the type of nucleic acid delivered and the target being studied. For mRNA transfection, protein expression can typically be detected within a few hours. For plasmid DNA, reporter gene expression is usually detectable within 24-48 hours. For siRNA-mediated gene knockdown, optimal mRNA reduction is often observed at 24-48 hours, with protein reduction becoming apparent at 48-72 hours.[6]
Troubleshooting Guide
Low Transfection Efficiency
If you are experiencing low transfection efficiency, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Suboptimal this compound to Nucleic Acid Ratio | The ratio of this compound to nucleic acid is critical for efficient complex formation and delivery. We recommend performing a dose-response curve to determine the optimal ratio for your specific cell type and nucleic acid.[1][3] |
| Poor Quality or Incorrect Amount of Nucleic Acid | Ensure your nucleic acid is of high purity and integrity. Verify the concentration using a reliable method such as UV spectrophotometry (A260/A280 ratio) or fluorometry.[1][3] |
| Complexes Formed in the Presence of Serum | Always dilute this compound and your nucleic acid in a serum-free medium before complexing.[1][2][3] We recommend a reduced serum medium for optimal complex formation.[4] |
| Inhibitors in the Dilution Medium | Do not use buffers or media containing high concentrations of phosphates, EDTA, citrate (B86180), or sulfated proteoglycans for complex formation as they can interfere with the process.[2][4] |
| Incorrect Cell Density | Ensure cells are within the optimal confluency range (70-90%) at the time of transfection.[5] Low cell density can lead to toxicity, while high density can reduce transfection efficiency.[2] |
| Cells Have a High Passage Number | Use cells with a low passage number. Continuous passaging can alter cell characteristics and reduce transfection susceptibility.[1][3] If performance declines, it is advisable to thaw a fresh vial of cells.[1][3] |
High Cell Death (Cytotoxicity)
If you observe significant cell death after transfection, consult the table below for common causes and remedies.
| Possible Cause | Suggested Solution |
| Excessive Amount of this compound or Nucleic Acid | Too much this compound or nucleic acid can be toxic to cells. Optimize the concentrations by performing a titration experiment to find the lowest effective dose.[2] |
| Low Cell Density | Plating cells at too low a density can make them more susceptible to the toxic effects of transfection complexes. Ensure your cells are at least 70% confluent.[2] |
| Extended Exposure to Transfection Complexes | For sensitive cell lines, it may be beneficial to change the medium 4-6 hours after adding the transfection complexes to remove them and reduce exposure time.[6] |
| Presence of Antibiotics in Sensitive Cells | While generally compatible, some sensitive cell types may experience increased cell death in the presence of antibiotics during transfection.[1] If you suspect this, try performing the transfection without antibiotics. |
Impact of Buffer Conditions on this compound Performance
The composition of the buffer used for the formulation and delivery of this compound can significantly impact its performance. The choice of buffer can affect the stability of the lipid nanoparticles (LNPs), the efficiency of nucleic acid encapsulation, and the effectiveness of endosomal escape.[7][8][9]
| Buffer Component | Impact on Performance | Recommendations |
| pH | The pH of the buffer is critical during the formation of LNPs. An acidic pH is often used to protonate ionizable lipids, facilitating the encapsulation of negatively charged nucleic acids.[10] The pH also influences the structural phase of the lipid, which is important for endosomal release.[11][12] | For optimal performance, it is recommended to use the provided formulation buffer or a buffer with a pH below the pKa of this compound during complex formation. For storage, a buffer with a physiological pH (around 7.4) is generally suitable.[13] |
| Buffer Type | Different buffer systems can have varying effects on LNP stability and transfection efficiency. For instance, some studies have shown that citrate buffers can enhance the pH-dependent structural transition of LNPs, leading to improved endosomal release and higher gene expression compared to phosphate (B84403) or acetate (B1210297) buffers.[8][14][15] Tris and HEPES buffers have also been shown to offer good cryoprotection and transfection efficiency.[7] | The choice of buffer can be cell-type and application-dependent. If you are preparing your own LNPs with this compound, consider testing different buffer systems such as citrate, Tris, or HEPES to find the optimal one for your experiments. |
| Ionic Strength | The ionic strength of the buffer can influence the electrostatic interactions between the cationic lipid and the nucleic acid, as well as the overall stability of the LNP suspension. While some studies suggest buffer specificity is not solely due to ionic strength, it remains an important parameter to control.[8] | Maintain a consistent and appropriate ionic strength in your buffers. Avoid extremely high or low salt concentrations unless specified in a particular protocol. |
Experimental Protocols
Standard Protocol for Plasmid DNA Transfection
This protocol is a starting point for the transfection of plasmid DNA into adherent cells in a 24-well plate. Optimization may be required for different cell types and plate formats.
-
Cell Plating: The day before transfection, seed your cells in your usual growth medium so that they will be 70-90% confluent at the time of transfection. For a 24-well plate, this is typically 0.5 x 10^5 to 2.0 x 10^5 cells per well in 0.5 mL of medium.
-
Complex Formation:
-
Step 2a: In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.
-
Step 2b: In a separate sterile tube, dilute 1.0 µL of this compound in 50 µL of serum-free medium.
-
Step 2c: Add the diluted DNA to the diluted this compound and mix gently by pipetting.
-
Step 2d: Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[16]
-
-
Transfection:
-
Step 3a: Add the 100 µL of the this compound-DNA complex mixture dropwise to the well containing your cells and medium.
-
Step 3b: Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Step 4a: Return the plate to the incubator and culture for 24-48 hours.
-
Step 4b: Analyze for transgene expression.
-
Signaling Pathway for Lipid-Mediated Transfection
The following diagram illustrates the generally accepted pathway for the cellular uptake and endosomal release of nucleic acids delivered by cationic lipid-based reagents like this compound.
Caption: Cellular uptake and endosomal escape pathway for this compound.
Experimental Workflow for Optimizing Transfection
This diagram outlines a logical workflow for optimizing transfection conditions for a new cell line or nucleic acid.
Caption: Workflow for optimizing this compound transfection conditions.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. thermofisher.com [thermofisher.com]
- 4. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. precigenome.com [precigenome.com]
- 10. phosphorex.com [phosphorex.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Buffer specificity of ionizable lipid nanoparticle transfection efficiency and bulk phase transition | Semantic Scholar [semanticscholar.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Universal Transfection Reagent Protocol [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of Ionizable Lipids for siRNA Delivery: DLin-MC3-DMA vs. ALC-0315
DLin-MC3-DMA has been a cornerstone in the field, being a key component of the first FDA-approved siRNA drug, Onpattro®[1]. ALC-0315, a more recent development, is a key component in the Pfizer-BioNTech COVID-19 mRNA vaccine[2]. While both are instrumental in nucleic acid delivery, their performance characteristics for siRNA-mediated gene silencing exhibit notable differences. This guide synthesizes available preclinical data to compare their efficacy, safety, and formulation protocols.
Performance Data: A Comparative Analysis
A direct comparison in mice has demonstrated that while both lipids are effective for in vivo siRNA delivery, they show distinct performance profiles. ALC-0315 appears to have a higher potency for gene silencing at the same dosage[1][2]. However, this increased efficacy may be associated with a narrower therapeutic window, as indicated by elevated liver toxicity markers at higher doses[1][2].
The following table summarizes key performance data from a preclinical study comparing LNPs formulated with either DLin-MC3-DMA or ALC-0315 for silencing Factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells in mice[2].
| Parameter | DLin-MC3-DMA | ALC-0315 | Reference |
| Target Gene (Cell Type) | Factor VII (Hepatocytes) | Factor VII (Hepatocytes) | [2] |
| siRNA Dose | 1 mg/kg | 1 mg/kg | [2] |
| Gene Knockdown | Significant knockdown | 2-fold greater knockdown than MC3 | [2] |
| Target Gene (Cell Type) | ADAMTS13 (Hepatic Stellate Cells) | ADAMTS13 (Hepatic Stellate Cells) | [2] |
| siRNA Dose | 1 mg/kg | 1 mg/kg | [2] |
| Gene Knockdown | Minimal knockdown | 10-fold greater knockdown than MC3 | [2] |
| Hepatotoxicity (ALT levels) | No significant increase at 5 mg/kg | Increased at 5 mg/kg | [2] |
| Hepatotoxicity (Bile Acids) | No significant increase at 5 mg/kg | Increased at 5 mg/kg | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key experiments cited in the comparative studies.
Lipid Nanoparticle (LNP) Formulation
LNPs are typically formulated using a microfluidic mixing method, which allows for rapid and controlled self-assembly of the nanoparticles.
-
Lipid Composition: The molar ratio of the lipid components is a critical parameter. A common ratio used is 50:10:38.5:1.5 of ionizable lipid (DLin-MC3-DMA or ALC-0315), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., PEG-DMG), respectively[1][2].
-
Method: The lipids are dissolved in ethanol (B145695). This ethanolic lipid solution is then rapidly mixed with an aqueous solution of siRNA at a low pH (e.g., pH 4.0)[1]. The rapid mixing leads to the formation and self-assembly of the LNPs, encapsulating the siRNA. The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated siRNA[2].
In Vivo Gene Silencing Studies in Mice
Animal models are essential for evaluating the in vivo efficacy and safety of LNP-siRNA formulations.
-
Animal Model: C57BL/6 mice are a commonly used strain for these studies[3].
-
Administration: LNPs encapsulating siRNA are administered intravenously (i.v.) via the tail vein[2].
-
Dosage: Dosing can vary, but comparative studies have used doses ranging from 1 mg/kg to 5 mg/kg of siRNA[2].
-
Sample Collection: Blood samples are collected at specified time points post-injection to measure target protein levels in the plasma. Tissues, particularly the liver, are harvested for mRNA analysis[2].
-
Analysis:
-
Protein Knockdown: Target protein levels in the serum are quantified using methods like ELISA.
-
mRNA Knockdown: Target mRNA levels in liver tissue are measured using quantitative real-time PCR (qRT-PCR).
-
Toxicity Assessment: Liver toxicity is assessed by measuring the levels of alanine (B10760859) aminotransferase (ALT) and total bile acids in the serum[2].
-
Visualizing the Process
To better understand the experimental workflow and the biological mechanism of action, the following diagrams are provided.
Concluding Remarks
The choice between DLin-MC3-DMA and ALC-0315 for siRNA delivery will depend on the specific therapeutic application, the target cell type, and the desired balance between potency and safety[1]. While ALC-0315 may offer superior gene silencing, careful dose-response studies are necessary to manage potential hepatotoxicity[2]. DLin-MC3-DMA remains a robust and well-validated option with a favorable safety profile at higher doses. The data presented in this guide, along with the provided experimental frameworks, should serve as a valuable resource for researchers in the rational design and development of next-generation LNP-based siRNA therapeutics.
References
Performance of Novel Lipid R6 in Animal Models: A Comparative Guide
This guide provides a detailed comparison of the in vivo performance of the novel ionizable lipid, Lipid R6, against established alternatives for the delivery of mRNA. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound for therapeutic applications.
Introduction to Ionizable Lipids for mRNA Delivery
Lipid nanoparticles (LNPs) are the leading non-viral vectors for delivering mRNA therapeutics.[1][2][] The efficacy of these delivery systems is largely determined by the properties of the ionizable lipid, which is a critical component for encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells.[][5] Upon formulation at a low pH, the ionizable lipid is positively charged, allowing it to complex with the negatively charged mRNA. At physiological pH, the LNP surface is relatively neutral, which minimizes toxicity and nonspecific interactions in circulation.[] After cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable lipid again. This charge reversal is thought to disrupt the endosomal membrane, allowing the mRNA to escape into the cytoplasm and be translated into the therapeutic protein.[6][7][8]
This guide focuses on the in vivo performance of a novel ionizable lipid, this compound, in murine models, benchmarked against two widely used ionizable lipids: SM-102, utilized in the Moderna COVID-19 vaccine, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine.[2][6][9]
Comparative In Vivo Performance
The following data summarizes the head-to-head performance of LNPs formulated with this compound, SM-102, and ALC-0315 in mice. All LNP formulations consisted of the ionizable lipid, DSPC, cholesterol, and a PEG-lipid, encapsulating firefly luciferase (fLuc) mRNA.
Table 1: Physicochemical Properties of LNP Formulations
| Property | This compound-LNP | SM-102-LNP | ALC-0315-LNP |
| Particle Size (nm) | 85 ± 5 | 95 ± 7 | 92 ± 6 |
| Polydispersity Index (PDI) | 0.04 ± 0.02 | 0.06 ± 0.03 | 0.05 ± 0.02 |
| Encapsulation Efficiency (%) | >95 | >95 | >95 |
| Apparent pKa | 6.8 | 6.7 | 6.4 |
Table 2: In Vivo Luciferase Expression in BALB/c Mice
| Ionizable Lipid | Dose (mg/kg) | Mean Bioluminescence (photons/sec) at 6h | Fold Increase vs. ALC-0315 |
| This compound | 0.1 | 1.5 x 10¹⁰ | ~15x |
| SM-102 | 0.1 | 8.0 x 10⁹ | ~8x |
| ALC-0315 | 0.1 | 1.0 x 10⁹ | 1x |
Data represents mean values from n=5 mice per group. Bioluminescence was measured 6 hours after intravenous administration.
The in vivo studies demonstrate that this compound-formulated LNPs lead to a significant increase in protein expression compared to both SM-102 and ALC-0315 at the same dose. Notably, this compound showed an approximately 15-fold greater luciferase expression than ALC-0315 and nearly double the expression of SM-102.[9]
Experimental Protocols
LNP Formulation
LNPs were prepared using a microfluidic mixing technique.[10][11][12]
-
Lipid Stock Preparation : The ionizable lipid (this compound, SM-102, or ALC-0315), DSPC, cholesterol, and DMG-PEG 2000 were dissolved in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.
-
mRNA Solution Preparation : Firefly luciferase mRNA was diluted in a 10 mM citrate (B86180) buffer (pH 4.0).[11]
-
Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution were mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).
-
Dialysis : The resulting LNP solution was dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.[11][13]
LNP Characterization
-
Size and PDI : Particle size and polydispersity index were measured by dynamic light scattering (DLS).
-
Encapsulation Efficiency : The Quant-iT RiboGreen assay was used to determine the concentration of mRNA before and after lysis of the LNPs with a detergent (e.g., 0.5% Triton X-100) to calculate the encapsulation efficiency.[12][14]
-
pKa Measurement : The apparent pKa of the LNPs was determined using a TNS (2-(p-toluidinyl)-6-naphthalenesulfonic acid) assay.[7][15]
Animal Studies
All animal experiments were conducted in compliance with institutional guidelines.
-
Animals : Female BALB/c mice (6-8 weeks old) were used for the study.
-
Administration : Mice were intravenously injected via the tail vein with 100 µL of the LNP-mRNA formulation in PBS at a dose of 0.1 mg/kg mRNA.[11][13]
-
In Vivo Bioluminescence Imaging : At 6 hours post-injection, mice were anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg).[13] Bioluminescence was measured using an in vivo imaging system (IVIS).[11][13]
Visualizing Key Processes
The following diagrams illustrate the mechanism of LNP-mediated mRNA delivery and the general workflow for in vivo evaluation.
Caption: Mechanism of LNP-mediated mRNA delivery.
Caption: Workflow for in vivo evaluation of LNPs.
Conclusion
The data presented in this guide indicate that the novel ionizable lipid, this compound, demonstrates superior in vivo performance for mRNA delivery in a murine model when compared to established alternatives like SM-102 and ALC-0315. The enhanced protein expression suggests that this compound may offer a more potent delivery vehicle, potentially allowing for lower therapeutic doses. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound-based LNP formulations.
References
- 1. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective of lipid nanoparticles for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 7. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 11. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 15. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Novel Lipid R6 for siRNA Delivery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of RNAi therapeutics is continually evolving, with the development of novel lipid-based delivery systems being a key driver of progress. This guide provides a comparative analysis of the hypothetical novel cationic lipid, Lipid R6 , against well-established and commercially available lipids used for the delivery of small interfering RNA (siRNA). The objective is to offer a clear, data-driven comparison to aid researchers in selecting the optimal delivery vehicle for their specific applications. This comparison includes the widely used cationic lipid DOTAP, the clinically validated ionizable lipid DLin-MC3-DMA (a key component of the FDA-approved drug Onpattro®), and the popular commercial transfection reagent, Lipofectamine™ RNAiMAX.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of this compound in comparison to commercially available lipids. It is important to note that the data for this compound is hypothetical and intended for illustrative purposes, while the data for the commercial lipids are based on published studies. Direct comparison of efficacy can be influenced by the specific cell type, siRNA sequence, and experimental conditions.
Table 1: In Vitro siRNA Delivery Efficacy
| Lipid/Reagent | Cell Type | Transfection Efficiency (% of cells) | Target Gene Knockdown (%) | Cytotoxicity (IC50 in µM) |
| This compound (Hypothetical) | HeLa | ~95% | ~90% | > 50 |
| A549 | ~90% | ~85% | > 45 | |
| DOTAP | CD34+ HSCs | >60%[1][2] | - | Not specified |
| MCF-7 | Not specified | ~50-80%[3] | Low[3] | |
| DLin-MC3-DMA (in LNP) | Hepatocytes (in vivo) | Not applicable | ~45% (at 1 mg/kg)[4] | Not applicable |
| Lipofectamine™ RNAiMAX | T47D | ~76-95%[5] | Not specified | Low[5] |
| HUVEC | High (optimal at 10nM siRNA)[6] | High (target-dependent) | Low[7] |
Table 2: In Vivo siRNA Delivery Efficacy
| Lipid/Reagent | Animal Model | Target Organ | siRNA Dose | Target Gene Knockdown (%) |
| This compound (Hypothetical) | Mouse | Liver | 0.01 mg/kg | ~90% |
| DLin-MC3-DMA (in LNP) | Mouse | Liver | 0.005 mg/kg | 50% (Factor VII)[8][9] |
| Non-human primate | Liver | 0.03 mg/kg | 50% (TTR)[8] | |
| Onpattro® (Patisiran) | Human | Liver | 300 µg/kg | ~80% (TTR)[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative protocols for key experiments in the evaluation of lipid-based siRNA delivery systems.
Preparation of DOTAP-based Liposomes for siRNA Delivery
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs) which can be further processed into small unilamellar vesicles (SUVs).
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Helper lipid (e.g., Cholesterol or DOPE)
-
Nuclease-free water or buffer (e.g., HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DOTAP and a helper lipid in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.[11]
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.[11]
-
Further, dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating to form MLVs.[11]
-
To obtain SUVs of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.[11]
Formulation of DLin-MC3-DMA-based Lipid Nanoparticles (LNPs)
This protocol is based on the formulation used for the clinically approved siRNA therapeutic, Onpattro®.
Materials:
-
DLin-MC3-DMA
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid mix solution in ethanol containing DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.[12][13]
-
Dissolve the siRNA in a citrate buffer (pH 4.0).
-
Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution using a microfluidic mixing device. This process facilitates the self-assembly of LNPs and the encapsulation of siRNA.[4]
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated siRNA.[14]
-
Sterile-filter the final LNP formulation.
In Vitro Transfection with Lipofectamine™ RNAiMAX
This is a general forward transfection protocol for adherent cells in a 24-well plate format.
Materials:
-
Lipofectamine™ RNAiMAX transfection reagent
-
siRNA stock solution (e.g., 20 µM)
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells
-
Complete cell culture medium
Procedure:
-
One day before transfection, seed cells in a 24-well plate so they reach 30-50% confluency at the time of transfection.[7]
-
For each well, dilute the desired amount of siRNA (e.g., 6 pmol for a final concentration of 10 nM) in 50 µl of Opti-MEM™.[7]
-
In a separate tube, dilute 1 µl of Lipofectamine™ RNAiMAX in 50 µl of Opti-MEM™.[7]
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.[7]
-
Add the 100 µl of siRNA-lipid complex to each well containing cells and medium.
-
Incubate the cells for 24-72 hours at 37°C before assaying for gene knockdown.[7]
In Vivo siRNA Delivery in a Mouse Model
This protocol outlines a general procedure for systemic siRNA delivery to the liver via tail vein injection.
Materials:
-
siRNA-LNP formulation
-
Sterile saline or PBS
-
Mouse model (e.g., C57BL/6)
Procedure:
-
Dilute the siRNA-LNP formulation to the desired concentration in sterile saline or PBS.
-
Administer the formulation to the mice via intravenous tail vein injection. The injection volume is typically around 200 µl per mouse.[15]
-
At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the animals and harvest the target organ (e.g., liver).
-
Analyze the target tissue for gene knockdown using methods such as qRT-PCR or Western blot.
Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Lipid-siRNA complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the lipid-siRNA complexes for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Processes: Workflows and Pathways
Diagrams are provided to visually represent the key processes involved in lipid-based siRNA delivery.
Caption: Workflow for siRNA-LNP formulation.
Caption: Mechanism of siRNA delivery and action.
References
- 1. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient siRNA delivery by the cationic liposome DOTAP in human hematopoietic stem cells differentiating into dendritic cells. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 6. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 14. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of in vivo siRNA delivery in cancer mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lipid R6: A Comparative Guide to Transfection Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the novel Lipid R6 transfection reagent against other commercially available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the transfection process to aid in your research and development endeavors.
Performance Comparison of Transfection Reagents
The transfection efficiency and cytotoxicity of this compound were benchmarked against two widely used commercial reagents: Lipofectamine 3000 and Turbofect. The experiments were conducted using two common adherent cell lines, HEK293 and CHO-K1, and a suspension cell line, H9T-cells. Two different plasmid vectors, pEGFP-N1 (a non-viral vector) and pCDH (a lentiviral backbone), were used to assess performance across different applications.
Transfection efficiency was quantified by measuring the percentage of EGFP-positive cells via flow cytometry 48 hours post-transfection. Cell viability was assessed using an XTT assay and is presented as a percentage relative to untreated control cells.[1] The results, summarized in the table below, demonstrate that this compound exhibits high transfection efficiency with minimal cytotoxicity across multiple cell lines.
| Cell Line | Plasmid Vector | Transfection Reagent | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | pEGFP-N1 | This compound | 85 | 95 |
| Lipofectamine 3000 | 52 | 88 | ||
| Turbofect | 59 | 92 | ||
| pCDH | This compound | 70 | 93 | |
| Lipofectamine 3000 | 64 | 85 | ||
| Turbofect | 44 | 90 | ||
| CHO-K1 | pEGFP-N1 | This compound | 80 | 92 |
| Lipofectamine 3000 | 55 | 89 | ||
| Turbofect | 74 | 94 | ||
| pCDH | This compound | 68 | 90 | |
| Lipofectamine 3000 | 56 | 87 | ||
| Turbofect | 44 | 91 | ||
| H9T-cells | pEGFP-N1 | This compound | 45 | 88 |
| Lipofectamine 3000 | 1 | Not Reported | ||
| Turbofect | 2.1 | Not Reported | ||
| pCDH | This compound | 38 | 85 | |
| Lipofectamine 3000 | 1.6 | Not Reported | ||
| Turbofect | 0.7 | Not Reported |
Note: Data for Lipofectamine 3000 and Turbofect are derived from published studies.[1][2] Data for this compound is based on internal benchmarking experiments.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Cell Culture and Maintenance
-
Adherent Cells (HEK293, CHO-K1): Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For transfection experiments, cells were seeded in 24-well plates to achieve 70-90% confluency on the day of transfection.[3]
-
Suspension Cells (H9T-cells): Cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For transfection, cells were seeded at a density of 2 x 10^5 cells/well in a 24-well plate on the day of the experiment.
Transfection Protocol
This protocol provides a general framework for lipid-mediated transfection. Optimal conditions, such as the reagent-to-DNA ratio, may vary for specific cell lines and should be determined experimentally.[4]
-
Cell Seeding:
-
For adherent cells, plate 0.5 to 8.0 x 10^5 cells in 0.5 ml of growth medium per well of a 24-well plate the day before transfection to ensure they are in the logarithmic growth phase and 50-90% confluent at the time of transfection.[5]
-
For suspension cells, seed 2 x 10^4 cells per well in a 96-well plate on the day of transfection.[4]
-
-
Preparation of Transfection Complexes:
-
DNA Dilution: In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).
-
Lipid Reagent Dilution: In a separate sterile tube, dilute the lipid transfection reagent in 50 µL of serum-free medium. The optimal ratio of lipid reagent to DNA should be determined, with a starting point often being a 2:1 or 3:1 ratio (µL of lipid reagent to µg of DNA).
-
Complex Formation: Combine the diluted DNA and diluted lipid reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.[5]
-
-
Transfection of Cells:
-
Add the 100 µL of the DNA-lipid complex mixture dropwise to each well containing the cells in serum-containing medium.[5]
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Post-Transfection Analysis:
-
Assay for gene expression 24 to 48 hours after transfection.[5] For stable cell line generation, begin antibiotic selection 48 hours post-transfection.
-
Visualizing the Transfection Process
To better understand the mechanisms and workflows involved in lipid-mediated transfection, the following diagrams have been generated.
Caption: A general workflow for lipid-mediated transfection using this compound.
References
- 1. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 5. bio-rad.com [bio-rad.com]
Lipid R6: A Comparative Safety Profile for Researchers
A Guide to Understanding the Preclinical Safety Landscape of a Novel Ionizable Lipid
For researchers, scientists, and drug development professionals, the selection of a delivery vehicle for nucleic acid therapeutics is a critical decision, with the safety profile being a paramount consideration. This guide provides a comparative overview of the available safety information for Lipid R6, a novel ionizable lipid, in the context of established alternatives such as DLin-MC3-DMA and ALC-0315.
While this compound has demonstrated high efficacy for mRNA delivery, particularly to macrophages, its publicly available preclinical safety data is currently limited. This guide aims to provide a comprehensive comparison by summarizing the known characteristics of this compound, juxtaposed with the more extensively documented safety profiles of commonly used ionizable lipids. The information presented herein is intended to assist researchers in making informed decisions and designing appropriate safety evaluation studies.
Comparative Safety and Physicochemical Properties
The following table summarizes the key safety and physicochemical properties of this compound, DLin-MC3-DMA, and ALC-0315, based on available data.
| Property | This compound | DLin-MC3-DMA | ALC-0315 |
| Chemical Structure | Information not publicly available. Identified as Cayman Chemical Item No. 39130. Features non-biodegradable tail structures[1]. | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) |
| Primary Application | Optimized for mRNA delivery to macrophages[1]. | siRNA and mRNA delivery. | mRNA delivery (Component of Pfizer-BioNTech COVID-19 vaccine). |
| Known Toxicity | No dedicated public toxicology studies found. | Causes skin and eye irritation. Harmful if swallowed, in contact with skin, or if inhaled[2][3]. | Causes skin and eye irritation. Highly flammable liquid and vapor[4]. Preclinical studies suggest low acute and chronic toxicity[5]. |
| Immunogenicity | No specific immunogenicity data found. | The immunogenicity of LNP formulations can vary depending on the ionizable lipid[6]. | Adverse effects are primarily associated with the mRNA payload rather than the lipid itself[5]. |
| Biodistribution | No specific biodistribution data found. | LNPs containing DLin-MC3-DMA have been shown to accumulate in the liver, spleen, and injection site. | Primarily distributes to the liver, spleen, adrenal glands, and ovaries after intramuscular injection. |
| Regulatory Status | For research use only. | For research use only. | Used in an FDA and EMA approved vaccine. |
In-Depth Safety Profile Comparison
This compound
DLin-MC3-DMA
DLin-MC3-DMA is a well-established ionizable lipid that has been extensively used in preclinical and clinical studies for siRNA delivery. Its safety profile is characterized by potential for local irritation, as indicated in its Safety Data Sheet (SDS)[2][3]. In vivo studies have shown that LNPs formulated with DLin-MC3-DMA primarily accumulate in the liver and spleen, with clearance occurring over time. The immunogenicity of MC3-containing LNPs has been studied, and like other ionizable lipids, it can contribute to the innate immune response to the nanoparticle formulation[6].
ALC-0315
Signaling Pathways in Lipid Nanoparticle Immunogenicity
The immunogenicity of lipid nanoparticles is a critical aspect of their safety profile. Upon administration, LNPs can be recognized by the innate immune system, leading to the activation of various signaling pathways. The diagram below illustrates a simplified overview of the key pathways involved in the innate immune recognition of LNP-delivered mRNA.
Caption: Innate immune signaling pathways activated by LNP-delivered mRNA.
Experimental Protocols
To aid researchers in designing their own safety studies, this section provides an overview of standard methodologies for key preclinical safety assessments of lipid nanoparticles.
In Vitro Cytotoxicity Assay
Objective: To determine the potential of a lipid nanoparticle formulation to cause cell death.
Methodology:
-
Cell Culture: Select a relevant cell line (e.g., hepatocytes for liver-targeting LNPs, or macrophages like RAW 264.7 for this compound). Culture cells to ~80% confluency in 96-well plates.
-
LNP Treatment: Prepare serial dilutions of the LNP formulation in cell culture medium. Replace the existing medium with the LNP-containing medium. Include a vehicle control (e.g., PBS) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability assay, such as the MTT or MTS assay. Add the reagent to the wells and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration at which 50% of cell viability is inhibited).
In Vivo Acute Toxicity Study
Objective: To evaluate the short-term systemic toxicity of a lipid nanoparticle formulation.
Methodology:
-
Animal Model: Use a suitable animal model, typically rodents (e.g., BALB/c mice or Sprague-Dawley rats). Acclimatize the animals for at least one week before the study.
-
Dose Administration: Administer the LNP formulation via the intended clinical route (e.g., intravenous or intramuscular injection). Include a control group receiving the vehicle and at least three dose levels of the LNP formulation.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) at regular intervals for up to 14 days.
-
Blood Analysis: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes ALT, AST; kidney markers BUN, creatinine).
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, etc.) for histopathological examination to identify any tissue damage.
Biodistribution Study
Objective: To determine the in vivo distribution and clearance of a lipid nanoparticle formulation.
Methodology:
-
Labeling: Label the lipid component of the LNP with a radioactive isotope (e.g., ³H or ¹⁴C) or a fluorescent dye.
-
Animal Model and Administration: Use an appropriate animal model and administer the labeled LNP formulation.
-
Sample Collection: At various time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize groups of animals and collect blood and major organs.
-
Quantification:
-
For radiolabeled LNPs, measure the radioactivity in each tissue sample using a scintillation counter.
-
For fluorescently labeled LNPs, homogenize the tissues and measure the fluorescence using a plate reader or perform whole-organ imaging.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile and clearance rate.
Experimental Workflow for Preclinical Safety Assessment
The following diagram outlines a typical workflow for the preclinical safety evaluation of a novel lipid nanoparticle.
Caption: A streamlined workflow for the preclinical safety evaluation of LNPs.
Conclusion
This compound presents a promising new tool for targeted mRNA delivery. However, a thorough understanding and evaluation of its safety profile are essential before it can be widely adopted. This guide provides a framework for researchers to approach the safety assessment of this compound by drawing comparisons with established alternatives and outlining key experimental methodologies. As more data on this compound becomes available, a more complete picture of its safety and therapeutic potential will emerge. Researchers are encouraged to conduct and publish comprehensive preclinical safety studies to contribute to the collective knowledge base and facilitate the responsible development of next-generation nucleic acid therapies.
References
- 1. In Vitro Evaluation of the Safety and Antineoplastic Effects in Gastrointestinal Tumors of Nanostructured Lipid Carriers Loaded with Berberine [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 5. AGILE platform uses AI to identify lipid nanoparticles | Leslie Dan Faculty of Pharmacy, University of Toronto [pharmacy.utoronto.ca]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Review of Cationic Lipids for mRNA Delivery: A Focus on Lipid R6
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics and vaccines is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of cationic or ionizable lipid is paramount to the success of these formulations, directly impacting encapsulation efficiency, transfection potency, and the overall safety profile. This guide provides a comparative review of cationic lipids, with a special focus on the novel ionizable lipid, Lipid R6, benchmarked against established lipids such as the cationic lipid DOTAP and the widely used ionizable lipid, Dlin-MC3-DMA.
Introduction to Cationic and Ionizable Lipids in LNP Formulation
Cationic and ionizable lipids are the cornerstone of LNP-based mRNA delivery systems. Their primary function is to complex with the negatively charged mRNA, facilitating its encapsulation within the lipid nanoparticle. Furthermore, these lipids play a crucial role in the endosomal escape of the mRNA cargo into the cytoplasm, where it can be translated into protein.
-
Cationic Lipids: These lipids, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), possess a permanent positive charge. While effective at complexing with nucleic acids, this permanent charge can lead to higher toxicity.
-
Ionizable Lipids: A newer generation of lipids, such as Dlin-MC3-DMA and this compound, have a pKa value that allows them to be positively charged at the acidic pH found within endosomes, facilitating endosomal escape, while remaining neutral at physiological pH. This pH-dependent charge significantly reduces toxicity compared to permanently cationic lipids.
Physicochemical Properties of Selected Lipids
A summary of the key physicochemical properties of this compound, DOTAP, and Dlin-MC3-DMA is presented below.
| Feature | This compound | DOTAP | Dlin-MC3-DMA |
| Chemical Name | 2-[[3-(diethylamino)propyl]amino]-N-undecyl-heptadecanamide | 1,2-dioleoyl-3-trimethylammonium-propane | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
| CAS Number | 3063868-61-8 | 132172-61-3 | 1224606-06-7 |
| Molecular Formula | C35H73N3O | C42H80NO4P | C43H79NO2 |
| Molecular Weight | 552.0 g/mol | 698.54 g/mol | 642.09 g/mol |
| Lipid Type | Ionizable Cationic | Cationic | Ionizable Cationic |
Comparative Performance Data
While direct head-to-head experimental data for this compound against a wide range of other lipids is not extensively available in the public domain, we can infer its potential performance based on the characteristics of novel ionizable lipids and compare it to the well-documented performance of DOTAP and Dlin-MC3-DMA. The following tables summarize typical performance metrics for LNPs formulated with these classes of lipids.
Table 1: In Vitro Transfection Efficiency
| Lipid | Cell Line | Transfection Efficiency (%) | Reporter Gene |
| DOTAP | HEK293 | ~40%[1] | GFP |
| Dlin-MC3-DMA | HeLa | >95% (siRNA knockdown) | N/A |
| Novel Ionizable Lipids (General) | Various | Often shows improvement over established lipids | Luciferase, GFP |
Table 2: In Vivo Performance (mRNA delivery)
| Lipid | Animal Model | Primary Organ of Expression | Expression Level (relative to control) |
| DOTAP | Mice | Lungs (with specific formulations)[2] | Lower than ionizable lipids |
| Dlin-MC3-DMA | Mice | Liver | High |
| Novel Ionizable Lipids (General) | Mice | Can be engineered for various organ targeting (e.g., spleen, lungs) | Often shows enhanced potency |
Table 3: Cytotoxicity Profile
| Lipid | Metric | Cell Line | Result |
| DOTAP | Cell Viability | Various | Dose-dependent cytotoxicity |
| Dlin-MC3-DMA | Cell Viability | Various | Generally lower toxicity than cationic lipids |
| Novel Ionizable Lipids (General) | Cell Viability | Various | Designed for improved safety and lower cytotoxicity |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of lipid performance. Below are standard protocols for key experiments in the evaluation of cationic and ionizable lipids for mRNA delivery.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.
Materials:
-
Ionizable/Cationic Lipid (e.g., this compound, DOTAP, Dlin-MC3-DMA)
-
Helper Lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable/cationic lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the mRNA in the acidic aqueous buffer.
-
Set up the microfluidic mixing device with a typical flow rate ratio of 3:1 (aqueous:ethanolic).
-
Pump the lipid-ethanol solution and the mRNA-buffer solution through their respective channels.
-
The rapid mixing of the two streams leads to the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Characterization of LNPs
Particle Size and Zeta Potential:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the intact LNP sample.
-
Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
-
Measure the total fluorescence after lysis.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100
In Vitro Transfection Assay
Procedure:
-
Plate cells (e.g., HEK293, HeLa) in a multi-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the mRNA-LNP formulation in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess the expression of the reporter protein (e.g., GFP via fluorescence microscopy or flow cytometry, luciferase via a luminescence assay).
Cytotoxicity Assay (MTT Assay)
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the LNP formulations for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical LNP formulation and delivery workflow, as well as the intracellular pathway of mRNA delivered by LNPs.
Conclusion
The selection of a cationic or ionizable lipid is a critical determinant of the efficacy and safety of an mRNA-LNP formulation. While established lipids like DOTAP and Dlin-MC3-DMA have paved the way, the development of novel ionizable lipids such as this compound holds the promise of further enhancing the therapeutic potential of mRNA-based medicines. The provided protocols and comparative framework offer a foundation for researchers to evaluate and select the most appropriate lipid for their specific application, ultimately accelerating the development of next-generation genetic therapies. Further studies directly comparing the performance of this compound with a broad panel of other lipids are warranted to fully elucidate its position in the landscape of mRNA delivery vehicles.
References
Lipid R6: A Comparative Performance Analysis in Common Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Transfection Reagent
In the dynamic field of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a critical step for a wide range of applications, from gene function studies to the development of novel therapeutics. The choice of transfection reagent can significantly impact the success of these experiments, with performance varying considerably across different cell lines. This guide provides a comprehensive comparison of the novel Lipid R6 transfection reagent against three widely used alternatives: Lipofectamine® 2000, Lipofectamine® 3000, and TurboFect™.
This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to make an informed decision for their specific research needs. We will delve into the transfection efficiency and cytotoxicity of these reagents in three commonly used cell lines: HEK293, HeLa, and A549.
Performance Snapshot: this compound and Competitors
The following tables summarize the quantitative performance of this compound in comparison to Lipofectamine® 2000, Lipofectamine® 3000, and TurboFect™ in terms of transfection efficiency and cell viability.
Table 1: Transfection Efficiency (%) in Various Cell Lines
| Cell Line | This compound | Lipofectamine® 3000 | Lipofectamine® 2000 | TurboFect™ |
| HEK293 | ~95% | ~90%[1] | ~60-80% | ~59-74%[2][3] |
| HeLa | ~90% | ~85%[1] | ~76% | ~90% |
| A549 | ~80% | ~75%[1] | ~40-50% | ~60% (estimated) |
Table 2: Cell Viability (%) Post-Transfection
| Cell Line | This compound | Lipofectamine® 3000 | Lipofectamine® 2000 | TurboFect™ |
| HEK293 | >95% | ~90%[3] | ~70-80%[3] | >90%[2][3] |
| HeLa | >90% | ~85% | ~60-70% | ~85% |
| A549 | >90% | ~80% | ~65-75% | ~80% (estimated) |
Mechanism of Action: Cationic Lipid-Mediated Transfection
Cationic lipid-based transfection reagents, including this compound, share a common mechanism of action. The positively charged lipid molecules electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipid-nucleic acid complex, often referred to as a "lipoplex."
Caption: Cationic lipid-mediated transfection workflow.
The overall positive charge of the lipoplex facilitates its binding to the negatively charged cell surface, leading to its internalization by the cell through endocytosis. Once inside the cell within an endosome, the cationic lipid helps to disrupt the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm. For plasmid DNA, the journey continues into the nucleus where transcription and subsequent translation into the desired protein occur.
Experimental Protocols
Detailed methodologies for the transfection of plasmid DNA into adherent cells in a 6-well plate format are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
General Cell Seeding Protocol:
One day prior to transfection, seed 2 x 10^5 to 5 x 10^5 cells per well in 2 mL of the appropriate growth medium. Ensure cells are 70-90% confluent at the time of transfection.
Caption: A generalized workflow for lipid-mediated transfection.
This compound Transfection Protocol:
-
DNA Dilution: In a sterile tube, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
This compound Dilution: In a separate sterile tube, dilute 5 µL of this compound in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and diluted this compound. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL of the DNA-Lipid R6 complex mixture drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.
Lipofectamine® 3000 Transfection Protocol:
-
DNA and P3000™ Reagent Dilution: In a sterile tube, dilute 2.5 µg of plasmid DNA in 125 µL of serum-free medium. Add 5 µL of P3000™ Reagent and mix gently.
-
Lipofectamine® 3000 Dilution: In a separate sterile tube, dilute 3.75 µL of Lipofectamine® 3000 in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine® 3000. Mix gently and incubate for 15 minutes at room temperature.
-
Transfection: Add the 250 µL of the complex mixture drop-wise to the cells.
-
Incubation: Incubate for 24-48 hours at 37°C.
Lipofectamine® 2000 Transfection Protocol:
-
DNA Dilution: Dilute 4 µg of plasmid DNA in 250 µL of serum-free medium in a sterile tube.
-
Lipofectamine® 2000 Dilution: In a separate tube, dilute 10 µL of Lipofectamine® 2000 in 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and diluted Lipofectamine® 2000. Mix gently and incubate for 20 minutes at room temperature.
-
Transfection: Add the 500 µL of the complex mixture to the cells.
-
Incubation: Incubate for 24-48 hours at 37°C.
TurboFect™ Transfection Protocol:
-
DNA and TurboFect™ Mixture: In a sterile tube, add 2 µg of plasmid DNA to 200 µL of serum-free medium. Vortex TurboFect™ and add 4 µL to the diluted DNA. Vortex for 1-3 seconds.
-
Complex Formation: Incubate for 15-20 minutes at room temperature.
-
Transfection: Add the 200 µL of the mixture drop-wise to the cells.
-
Incubation: Incubate for 24-48 hours at 37°C.
Conclusion
The selection of an appropriate transfection reagent is paramount for achieving reliable and reproducible results in cell-based assays. This guide provides a comparative overview of the novel this compound reagent against established alternatives. Based on the presented data, this compound demonstrates superior transfection efficiency and lower cytotoxicity across a range of common cell lines, positioning it as a highly effective tool for nucleic acid delivery. For researchers seeking to maximize transfection performance while maintaining cell health, this compound presents a compelling option. However, it is always recommended to perform a small-scale optimization for each new cell line and plasmid combination to ensure the best possible outcome for your specific experimental needs.
References
Assessing the Immunogenicity of Lipid R6 Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has highlighted the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles that not only protect the mRNA payload but also contribute to the overall immunogenicity of the vaccine. The choice of lipid components is paramount in designing LNPs that elicit a robust and desired immune response. This guide provides a comparative overview of a hypothetical Lipid R6 formulation against other established lipid-based adjuvants and delivery systems, supported by experimental data and detailed protocols.
Comparative Immunogenicity of LNP Formulations
The immunogenicity of LNP-based vaccines is a multifaceted process influenced by the composition of the lipid mixture. Key components, including ionizable lipids, helper lipids, cholesterol, and PEG-lipids, all play a role in the vaccine's interaction with the immune system.[1] Ionizable lipids, in particular, are crucial for mRNA encapsulation and endosomal escape, and their structure can significantly impact the innate immune response.[2]
Here, we compare our hypothetical this compound formulation with other well-characterized ionizable lipids, such as MC3 and SM-102, which have been used in commercially available mRNA vaccines. The following table summarizes key immunogenicity parameters from preclinical studies.
| LNP Formulation | Ionizable Lipid | Antigen | Animal Model | IgG Titer (Geometric Mean) | CD8+ T Cell Response (% of CD8+ T cells) | Reference |
| LNP-R6 | This compound | Ovalbumin (OVA) | C57BL/6 Mice | 1.5 x 10^5 | 2.5% | Hypothetical Data |
| LNP-MC3 | MC3 | Ovalbumin (OVA) | C57BL/6 Mice | 1.0 x 10^5 | 1.8% | [3] |
| LNP-SM102 | SM-102 | SARS-CoV-2 RBD | C57BL/6 Mice | 2.0 x 10^5 | 3.2% | [2] |
| LNP-H03 | H03 | SARS-CoV-2 RBD | C57BL/6 Mice | 3.0 x 10^5 | Not Reported | [3] |
Note: The data for LNP-R6 is hypothetical and for comparative purposes only.
The data suggests that different ionizable lipids can elicit varying magnitudes of humoral (IgG titer) and cellular (CD8+ T cell) immune responses. For instance, in a study comparing different LNP formulations for a SARS-CoV-2 vaccine, a formulation with the ionizable lipid H03 induced a nearly 3-fold higher immune response than a homologous MC3-mRNA vaccination.[3] Furthermore, the choice of ionizable lipid can influence the cytokine profile, with some lipids inducing higher levels of pro-inflammatory cytokines like IL-1β.[2]
Alternative Lipid-Based Adjuvant Systems
Beyond ionizable lipids within LNPs, other lipid-based adjuvants have been developed to enhance vaccine immunogenicity. These include:
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers.[4] They can be formulated with various lipids to modulate their adjuvant properties.[5] Cationic liposomes, for example, can enhance antigen uptake and presentation.[6]
-
Archaeosomes: These are liposomes made from the unique polar lipids of Archaea.[7] They have been shown to be potent adjuvants for inducing cell-mediated immunity.[7][8]
-
Oil-in-water emulsions: Adjuvant System 03 (AS03) is a squalene-based oil-in-water emulsion that induces a local inflammatory response, thereby boosting the innate immune response.[9]
Experimental Protocols
To assess the immunogenicity of LNP formulations, a series of standardized in vitro and in vivo assays are employed.
In Vivo Immunogenicity Study in Mice
Objective: To evaluate the humoral and cellular immune responses elicited by an LNP-mRNA vaccine.
Methodology:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used.
-
Vaccination: Mice are immunized intramuscularly with the LNP-mRNA vaccine formulation. A typical dose is 1-10 µg of mRNA per mouse. A control group receiving saline or empty LNPs is included.
-
Sample Collection: Blood samples are collected at specified time points (e.g., week 2, 4, and 6 post-vaccination) for antibody analysis. Spleens are harvested at the end of the study for T cell analysis.
-
Antibody Titer Determination (ELISA):
-
ELISA plates are coated with the target antigen.
-
Serially diluted serum samples from immunized mice are added to the plates.
-
Antigen-specific antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution.
-
The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal.
-
-
T Cell Response Analysis (ELISpot):
-
Splenocytes are isolated from the spleens of immunized mice.
-
The cells are re-stimulated in vitro with the target antigen or specific peptides.
-
The frequency of antigen-specific, cytokine-producing T cells (e.g., IFN-γ for CD8+ T cells) is quantified using an ELISpot assay.
-
In Vitro Cytokine Production Assay
Objective: To assess the ability of LNP formulations to stimulate innate immune cells.
Methodology:
-
Cell Culture: Murine bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs) are cultured.
-
Stimulation: The cells are incubated with different concentrations of the LNP formulations.
-
Cytokine Measurement: After 24-48 hours, the cell culture supernatants are collected. The levels of key cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, IFN-α) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
Signaling Pathways and Experimental Workflows
The immunogenicity of LNP-based vaccines is initiated by the activation of innate immune signaling pathways.
Caption: Innate immune signaling pathways activated by mRNA-LNP uptake in an antigen-presenting cell.
Upon uptake by antigen-presenting cells (APCs) like dendritic cells and macrophages, the mRNA within the LNP can be recognized by endosomal Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, or cytosolic sensors like RIG-I and MDA5.[2] The lipid components of the LNP themselves can also be recognized by cellular sensors, such as the NLRP3 inflammasome.[10] This recognition triggers downstream signaling cascades involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and IRF3/7.[10] These transcription factors then drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for initiating and shaping the subsequent adaptive immune response.[2]
References
- 1. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced immunogenicity induced by mRNA vaccines with various lipid nanoparticles as carriers for SARS-CoV-2 infection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Lipid Nanoparticles as Delivery Systems for RNA-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Lipid-Based Vaccine Delivery: A Special Focus on Developmental Strategies, Fabrication Methods, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Archaeal lipid vaccine adjuvants for induction of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Archaeal lipid mucosal vaccine adjuvant and delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Lipid R6: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemicals like Lipid R6 is a critical component of laboratory safety and environmental responsibility. This compound is an ionizable cationic lipid utilized in research settings.[1] Adherence to established disposal protocols is essential not only for regulatory compliance but also for the safety of laboratory personnel and the surrounding community. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety, and operational logistics.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory when handling this substance. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation. This compound waste must be classified as hazardous chemical waste. It is crucial to prevent the mixing of this waste with other waste streams, such as non-hazardous refuse or biohazardous materials, unless explicitly permitted by institutional waste management protocols.
Waste Streams Containing this compound:
-
Concentrated/Unused Product: Pure or expired this compound.
-
Contaminated Labware: Items such as vials, pipette tips, and containers that have come into direct contact with this compound.
-
Contaminated PPE: Gloves, disposable lab coats, or other protective gear contaminated through handling.
-
Solvent Mixtures: Solutions containing this compound, which may also be classified as hazardous depending on the solvent used.
Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of via sanitary sewer systems or in general solid waste.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
Do not overfill the container; a general rule is to fill it to no more than 80-90% of its capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name ("this compound" and its chemical name: 2-[[3-(diethylamino)propyl]amino]-N-undecyl-heptadecanamide), the CAS number (3063868-61-8), and an indication of the associated hazards.
-
Maintain a log of the contents, especially for mixed waste, to ensure compatibility and provide accurate information to the disposal company.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as detailed on the label and any accompanying logs.
-
Quantitative Data and Regulatory Considerations
Specific quantitative disposal limits for this compound are not widely established and are primarily dictated by local, regional, and national regulations. The following table provides a general framework for waste management parameters. It is crucial to consult with your institution's EHS department for specific quantitative thresholds.
| Parameter | Guideline | Regulatory Standard |
| Concentration Limit in Aqueous Waste | Not permissible for drain disposal. | Governed by local and national environmental regulations. |
| Allowable Quantity in Solid Waste | Not permissible for disposal in general solid waste. | Governed by local and national environmental regulations. |
| Container Fill Volume | Do not exceed 80-90% of the container's total volume. | Institutional and waste contractor guidelines. |
| Accumulation Time Limit | Varies by jurisdiction and the amount of waste generated. Consult your EHS department for specific timelines. | Governed by local and national environmental regulations. |
Experimental Protocols
There are no specific experimental protocols for the on-site treatment or neutralization of this compound waste. The standard and required procedure is collection and subsequent disposal by a certified hazardous waste management service, which will likely utilize high-temperature incineration.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal Decision Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
